Pd(II)TMPyP Tetrachloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C44H36Cl4N8Pd |
|---|---|
Molekulargewicht |
925.0 g/mol |
IUPAC-Name |
palladium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methyl-4-pyridinylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI-Schlüssel |
WQJKDYGBACGOPL-UHFFFAOYSA-J |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Quantum yield determination of Pd(II)TMPyP Tetrachloride
An In-Depth Technical Guide to the Quantum Yield Determination of Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine Tetrachloride (Pd(II)TMPyP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride, hereafter referred to as Pd(II)TMPyP, is a cationic metalloporphyrin of significant interest in the field of photodynamic therapy (PDT). The incorporation of the palladium(II) ion into the porphyrin macrocycle has a profound impact on its photophysical properties. Due to the "heavy atom effect," the presence of palladium significantly enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[1][2] This process dramatically quenches fluorescence and promotes the population of the long-lived triplet state.
The efficient formation of the triplet state is a critical prerequisite for a Type II photosensitizer, as this excited state can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in many PDT applications.[1][3] Therefore, the accurate determination of the quantum yields of these photophysical processes—namely fluorescence (Φf), phosphorescence (Φph), and singlet oxygen generation (ΦΔ)—is essential for evaluating the therapeutic potential of Pd(II)TMPyP and other novel photosensitizers.
This guide provides a comprehensive overview of the core photophysical characteristics of Pd(II)TMPyP and presents detailed experimental protocols for the determination of its key quantum yields.
Core Photophysical Properties and Quantitative Data
The photophysical behavior of Pd(II)TMPyP is dominated by the efficient population of its triplet state. This leads to very weak fluorescence but detectable phosphorescence, even at room temperature.[4] The triplet state is efficiently quenched by molecular oxygen, leading to the generation of singlet oxygen.
While comprehensive data for every photophysical parameter of Pd(II)TMPyP is not available in a single source, the following table summarizes key reported values. For context, values for analogous, well-studied palladium porphyrins are also included to highlight expected trends.
| Photophysical Parameter | Pd(II)TMPyP | PdTPP¹ | PdOEP² | Notes |
| Fluorescence Quantum Yield (Φf) | Not Reported (Expected to be very low) | < 0.001 | < 0.001 | The heavy atom effect of Pd(II) strongly quenches fluorescence in favor of intersystem crossing.[1][2] |
| Phosphorescence Quantum Yield (Φph) | 0.0016 (in aqueous solution)[5] | Not Reported | Not Reported | Phosphorescence is observed at room temperature.[4] |
| Triplet State Lifetime (τph) | 0.08 ms (in aqueous solution)[5] | 0.45 ms | 1.90 ms (at 77 K)[6] | The lifetime is a critical factor in determining the efficiency of energy transfer to oxygen. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not Reported (Expected to be high) | 0.90 | 0.93 | High triplet state population generally leads to efficient singlet oxygen generation.[7] |
¹ PdTPP: Palladium(II) meso-tetraphenylporphyrin ² PdOEP: Palladium(II) octaethylporphyrin
Experimental Protocols
The determination of quantum yields is crucial for characterizing any photosensitizer. The following sections provide detailed, standard methodologies for measuring the singlet oxygen and fluorescence quantum yields.
Protocol for Singlet Oxygen Quantum Yield (ΦΔ) Determination (Indirect Method)
This protocol uses the indirect chemical trapping method, which measures the rate of consumption of a singlet oxygen scavenger, 1,3-diphenylisobenzofuran (DPBF), as monitored by UV-Vis absorption spectroscopy.[8]
3.1.1 Materials and Equipment
-
Photosensitizer (PS): Pd(II)TMPyP
-
Standard Photosensitizer: A well-characterized PS with a known ΦΔ in the chosen solvent (e.g., meso-tetraphenylporphyrin (TPP) or Rose Bengal).
-
Singlet Oxygen Scavenger: 1,3-Diphenylisobenzofuran (DPBF)
-
Solvent: Air-saturated, spectroscopy-grade solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an appropriate buffer).
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Light source with a monochromator or band-pass filter to select the excitation wavelength (e.g., 552 nm).[9]
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bars
-
3.1.2 Experimental Procedure
-
Solution Preparation:
-
Prepare a stock solution of DPBF in the chosen solvent (e.g., ~1 mM). Keep this solution protected from light.
-
Prepare stock solutions of the Pd(II)TMPyP sample and the standard photosensitizer.
-
-
Absorbance Matching:
-
Prepare two separate cuvettes: one for the sample (Pd(II)TMPyP) and one for the standard.
-
Dilute the photosensitizer solutions until their absorbance at the chosen excitation wavelength is identical and low (typically < 0.1) to avoid inner filter effects.
-
-
Reaction Mixture Preparation:
-
To each cuvette (sample and standard), add a specific aliquot of the DPBF stock solution to achieve an initial concentration of approximately 50 µM. The initial DPBF absorbance at its maximum (~410-415 nm) should be around 1.0.
-
-
Measurement:
-
Place the sample cuvette in the spectrophotometer, which is configured for kinetic measurements.
-
Record the initial absorbance of DPBF at its maximum absorption wavelength (~410-415 nm).
-
While continuously stirring, irradiate the cuvette with the light source at the chosen excitation wavelength.
-
Record the absorbance of DPBF at regular time intervals until a significant decrease is observed.
-
Repeat the exact same procedure for the standard photosensitizer under identical conditions (light intensity, geometry, temperature).
-
3.1.3 Data Analysis and Calculation
-
Plot the natural logarithm of the DPBF absorbance (ln[Abs]) versus irradiation time (t) for both the sample and the standard.
-
The data should yield a straight line, the slope of which (k) is proportional to the rate of singlet oxygen generation.[8]
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following comparative equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (Iabs_std / Iabs_sample)
Where:
-
ΦΔ_std is the known singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the slopes from the ln[Abs] vs. time plots.
-
Iabs_sample and Iabs_std are the rates of light absorption by the sample and standard, respectively. Since the initial absorbances at the excitation wavelength were matched, the ratio (Iabs_std / Iabs_sample) is typically assumed to be 1.
-
Protocol for Fluorescence Quantum Yield (Φf) Determination (Comparative Method)
This protocol determines the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
3.2.1 Materials and Equipment
-
Fluorophore: Pd(II)TMPyP
-
Standard Fluorophore: A compound with a known Φf, which absorbs and emits in a similar spectral range (e.g., Quinine Sulfate in 0.5 M H₂SO₄, or Rhodamine 6G in ethanol).
-
Solvent: High-purity, spectroscopy-grade solvent. The same solvent should be used for the sample and standard if possible.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Corrected Fluorescence Spectrometer
-
Quartz cuvettes (1 cm path length)
-
3.2.2 Experimental Procedure
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the Pd(II)TMPyP sample and the standard in the chosen solvent.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
The absorbance of each solution at the chosen excitation wavelength must be measured accurately and should be kept below 0.1 to prevent inner filter effects.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorescence spectrometer.
-
Record the corrected fluorescence emission spectrum for each solution of the sample and the standard. Ensure experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
-
Record the emission spectrum of a solvent blank to subtract any background signal.
-
3.2.3 Data Analysis and Calculation
-
Integrate the area under the background-corrected fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The plot should yield a straight line for each series of solutions. Determine the slope (Gradient) of each line.
-
The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the known fluorescence quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizations: Pathways and Workflows
Photophysical Pathways (Jablonski Diagram)
The following diagram illustrates the key electronic transitions and energy transfer processes for a photosensitizer like Pd(II)TMPyP. The heavy atom effect of palladium enhances the rate of intersystem crossing (k_isc), making fluorescence a minor decay pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Luminescence and Palladium: The Odd Couple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Photostability by Thermodynamic and Kinetic Factors: Free-Base and Palladium meso-Aryl-octaethylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Solubility Characteristics of Pd(II)TMPyP Tetrachloride in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride, hereafter referred to as Pd(II)TMPyP, in aqueous solutions. Understanding these properties is critical for its application in various research and development fields, including as a photosensitizer, a catalytic agent, and a therapeutic agent.
Core Concepts: Solubility and Aggregation
Pd(II)TMPyP is a cationic, water-soluble porphyrin.[1][2] Its solubility in aqueous media is not a simple dissolution process but is intrinsically linked to its strong tendency to form non-covalent aggregates, primarily through π-π stacking interactions.[3] This aggregation behavior is a key determinant of its solubility and is influenced by several environmental factors. The primary forms of aggregation are dimerization and the formation of larger, extended assemblies.[4] These processes are dynamic and can significantly alter the spectroscopic and functional properties of the porphyrin solution.
The relationship between the monomeric and aggregated forms of Pd(II)TMPyP is a critical consideration in experimental design and data interpretation.
Caption: Equilibrium between monomeric, dimeric, and aggregated states of Pd(II)TMPyP.
Factors Influencing Solubility and Aggregation
The solubility of Pd(II)TMPyP is a multifactorial property. The key parameters that researchers must control and consider are concentration, ionic strength, pH, and temperature.
Concentration
As with many porphyrins, the extent of aggregation of Pd(II)TMPyP is highly dependent on its concentration. At very low concentrations, the monomeric species is favored. As the concentration increases, the equilibrium shifts towards dimers and higher-order aggregates. This deviation from ideal behavior can be observed as a non-linearity in Beer's Law plots.[3][4]
Ionic Strength
The ionic strength of the aqueous solution plays a crucial role in the aggregation of cationic porphyrins like Pd(II)TMPyP. An increase in ionic strength, typically by the addition of a salt such as NaCl, promotes aggregation.[5] The added ions can shield the electrostatic repulsion between the positively charged porphyrin molecules, facilitating their closer association and π-π stacking.
pH
The pH of the solution can influence the solubility of porphyrins, particularly those with ionizable peripheral groups. For Pd(II)TMPyP, which has permanently quaternized pyridinium groups, the macrocycle itself is not directly protonated or deprotonated in the typical aqueous pH range. However, pH can affect the nature of counterions and the overall solution environment, which may have a secondary impact on aggregation.
Temperature
Temperature affects both the intrinsic solubility of the porphyrin and the thermodynamics of the aggregation process. For some porphyrins, dimerization is an enthalpy-driven process, meaning that an increase in temperature can lead to a decrease in the dimerization constant, favoring the monomeric form.[4]
Table 1: Summary of Factors Influencing Pd(II)TMPyP Solubility and Aggregation
| Parameter | Effect on Aggregation | General Impact on Apparent Solubility |
| Concentration | Increases with increasing concentration | Apparent solubility may be limited by aggregation and precipitation |
| Ionic Strength | Increases with increasing ionic strength | Can decrease solubility by promoting aggregation-induced precipitation |
| pH | Generally minor direct effect on the macrocycle | Can have indirect effects on solubility |
| Temperature | Often decreases with increasing temperature | Can increase solubility by favoring the monomeric form |
Experimental Protocols
Precise and reproducible preparation and characterization of Pd(II)TMPyP solutions are paramount for reliable experimental outcomes.
Preparation of Aqueous Stock Solutions
Objective: To prepare a standardized aqueous stock solution of Pd(II)TMPyP.
Materials:
-
Pd(II)TMPyP tetrachloride powder
-
High-purity deionized water
-
Calibrated analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Accurately weigh a desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the desired volume.
-
Add a small amount of deionized water to the flask and gently swirl to dissolve the powder. A brief sonication may aid in dissolution.
-
Once dissolved, dilute the solution to the mark with deionized water.
-
Mix the solution thoroughly by inversion.
-
To confirm the concentration, measure the absorbance of a diluted aliquot of the stock solution using a UV-Vis spectrophotometer. The concentration can be determined using the Beer-Lambert law (A = εcl), with a reported molar absorptivity (ε) for the Soret band. For Pd(II)TMPyP, a molar extinction coefficient of approximately 1.68 x 10⁵ M⁻¹cm⁻¹ at around 418 nm can be used as a reference.[6]
Caption: Workflow for the preparation and quantification of a Pd(II)TMPyP stock solution.
UV-Vis Spectrophotometric Analysis of Aggregation
Objective: To qualitatively and semi-quantitatively assess the aggregation state of Pd(II)TMPyP under different solution conditions.
Principle: Porphyrin aggregation leads to characteristic changes in the UV-Vis absorption spectrum. H-aggregation (face-to-face stacking) typically results in a blue-shift of the Soret band, while J-aggregation (edge-to-edge association) causes a red-shift. Deviations from Beer's Law are also indicative of aggregation.[3][7]
Procedure:
-
Prepare a series of Pd(II)TMPyP solutions with varying concentrations in the desired aqueous buffer.
-
Prepare another series of solutions with a fixed Pd(II)TMPyP concentration but varying ionic strength (e.g., by adding increasing concentrations of NaCl).
-
For each solution, record the UV-Vis absorption spectrum over a range that includes the Soret and Q-bands (typically 350-700 nm).
-
Analyze the spectra for:
-
Shifts in the Soret band maximum (λmax).
-
The appearance of new absorption bands or shoulders.
-
Changes in the shape and relative intensities of the Q-bands.
-
-
Plot the absorbance at the Soret band maximum against concentration. A non-linear plot is indicative of aggregation.
Light Scattering for Aggregation Analysis
Objective: To detect and characterize the presence of aggregates in solution.
Principle: Dynamic Light Scattering (DLS) and Resonance Light Scattering (RLS) are powerful techniques for studying porphyrin aggregates. DLS can provide information on the size distribution of particles in solution, while RLS is particularly sensitive to the formation of large chromophore assemblies.[3][8][9][10]
Procedure (Conceptual for DLS):
-
Prepare Pd(II)TMPyP solutions under the desired conditions (concentration, ionic strength, pH, temperature).
-
Filter the solutions through an appropriate syringe filter (e.g., 0.22 µm) to remove dust and other particulates.
-
Place the sample in a suitable cuvette for the DLS instrument.
-
Perform the DLS measurement to obtain the hydrodynamic radius and polydispersity of any aggregates present.
Quantitative Solubility Determination (Phase Solubility Diagram)
Objective: To determine the quantitative solubility of Pd(II)TMPyP in a specific aqueous medium.
Principle: The phase solubility method developed by Higuchi and Connors is a standard technique. It involves equilibrating an excess of the solid compound with the solvent and then measuring the concentration of the dissolved substance.[11][12][13]
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing the aqueous solution of interest (e.g., different buffers, different ionic strengths).
-
Seal the vials and agitate them at a constant temperature until equilibrium is reached (this may take 24-48 hours or longer).
-
After equilibration, allow the suspensions to stand to let the undissolved solid settle.
-
Carefully withdraw a supernatant aliquot and filter it through a fine-porosity filter (e.g., 0.22 µm) to remove any suspended solid particles.
-
Dilute the clear filtrate with a known volume of the solvent.
-
Measure the absorbance of the diluted filtrate using a UV-Vis spectrophotometer at the λmax of the Soret band.
-
Calculate the concentration of Pd(II)TMPyP in the filtrate using a pre-determined calibration curve, which will represent the solubility under those conditions.
Caption: Experimental workflow for determining the phase solubility of Pd(II)TMPyP.
Impact of Counterions
The nature of the counterion (in this case, chloride) can influence the solubility of ionic compounds. While the tetrachloride salt is common, the presence of other anions in the solution, particularly from buffers, could potentially affect the aggregation behavior and, consequently, the solubility of Pd(II)TMPyP. Researchers should be mindful of the buffer composition when comparing solubility data across different studies.
Conclusion
The aqueous solubility of this compound is a complex characteristic that is intrinsically governed by its propensity for self-aggregation. A thorough understanding and control of factors such as concentration, ionic strength, and temperature are essential for obtaining reproducible and meaningful experimental results. The experimental protocols outlined in this guide provide a framework for the preparation, characterization, and quantification of Pd(II)TMPyP in aqueous solutions, enabling researchers to harness its properties for a wide range of scientific applications.
References
- 1. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine [smolecule.com]
- 3. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on aggregation of palladium-porphyrins using room temperature phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the interactions between Pt(II) and Pd(II) derivatives of 5,10,15,20-tetrakis (N-methyl-4-pyridyl) porphyrin and G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. works.swarthmore.edu [works.swarthmore.edu]
- 9. Depolarized resonance light scattering by porphyrin and chlorophyll a aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase solubility curve: Significance and symbolism [wisdomlib.org]
Aggregation behavior of cationic metalloporphyrins
An In-depth Technical Guide to the Aggregation Behavior of Cationic Metalloporphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the aggregation behavior of cationic metalloporphyrins, a critical factor influencing their efficacy in therapeutic and diagnostic applications. Porphyrin aggregation, driven primarily by non-covalent interactions, can significantly alter the physicochemical, photophysical, and biological properties of these molecules. Understanding and controlling this phenomenon is paramount for the rational design of porphyrin-based drugs and technologies.
Introduction to Porphyrin Aggregation
Cationic porphyrins and their metal complexes (metalloporphyrins) are characterized by a large, planar aromatic macrocycle that gives them unique photophysical properties. However, this extensive π-system also makes them prone to self-association in aqueous solutions through π-π stacking interactions.[1][2] This process, known as aggregation, leads to the formation of dimers and higher-order assemblies.
The aggregation can be broadly classified into two main types based on the geometry of the interacting macrocycles:
-
H-aggregates: Involve a face-to-face (or "pancake stack") arrangement. This geometry typically results in a blue-shift (hypsochromic shift) of the main absorption band (the Soret band) and a decrease in its intensity (hypochromism).[1][2][3]
-
J-aggregates: Involve an edge-to-edge (or "staircase") arrangement. This geometry typically leads to a red-shift (bathochromic shift) of the Soret band, often with an increase in intensity (hyperchromism).[1][2]
The tendency to aggregate and the type of aggregate formed are influenced by several factors, including the porphyrin's structure, the nature of the central metal ion, and the solution environment. Uncontrolled aggregation is often detrimental, particularly in applications like Photodynamic Therapy (PDT), as it can quench the excited state and reduce the generation of cytotoxic reactive oxygen species (ROS).[4]
Factors Influencing Aggregation
The equilibrium between monomeric and aggregated species is dynamic and highly sensitive to the surrounding conditions. Key factors include:
-
Concentration: As the concentration of the metalloporphyrin increases, the equilibrium shifts towards the aggregated state. This relationship can be studied by monitoring deviations from the Beer-Lambert law.[1][2]
-
Ionic Strength: Increasing the ionic strength of the solution can promote aggregation. The added ions can screen the electrostatic repulsion between the positively charged peripheral groups of the cationic porphyrins, allowing the hydrophobic macrocycles to approach and interact. The efficiency of aggregation can be reduced in solutions of near-physiological ionic strength.[5]
-
pH: The pH of the solution can affect the protonation state of the porphyrin's peripheral groups or the central core nitrogens, thereby influencing electrostatic interactions and aggregation propensity.
-
Counter-ions: The nature of the counter-ion associated with the cationic porphyrin can impact aggregation. Some counter-ions can interact with and stabilize the G-quadruplex structures that porphyrins are often designed to target, indirectly influencing the porphyrin's binding and aggregation state.[6][7]
-
Molecular Structure: The specific substituents on the porphyrin ring and the identity of the coordinated metal ion significantly affect stacking interactions. For instance, the insertion of a metal ion like Zn(II) into a porphyrin can alter its aggregation and binding properties compared to the free-base porphyrin.[8][9]
Quantitative Analysis of Aggregation
The aggregation process can be characterized by various quantitative parameters, providing insight into the stability and nature of the self-assembled species. Spectroscopic techniques are the primary tools for these measurements.
| Parameter | Description | Typical Value/Observation | Porphyrin Example | Method |
| Binding/Aggregation Constant (Ka) | A measure of the strength of the association between monomers. | 105 - 107 M-1 | TMPyP4 binding to polyanion | UV-Vis Titration |
| Stoichiometry | The ratio of monomers in the aggregate or a bound complex. | 2:1 or 4:1 (Porphyrin:Target) | ZnTMPyP4 : G-quadruplex | UV-Vis Titration, Job Plot |
| Soret Band Shift (Δλ) | The change in the peak absorption wavelength upon aggregation. | Blue shift (H-aggregate): ~12 nm | TMPyP4 on polyphosphate | UV-Vis Spectroscopy |
| Red shift (J-aggregate): ~12 nm | TMPyP4 with DNA | UV-Vis Spectroscopy | ||
| Hypochromicity (%) | The percentage decrease in molar absorptivity of the Soret band. | ~51% (H-aggregate) | TMPyP4 on polyphosphate | UV-Vis Spectroscopy |
| Hydrodynamic Diameter | The effective size of the aggregated particles in solution. | 100 - 850 nm | Protoporphyrin IX derivatives | Dynamic Light Scattering (DLS) |
Table 1: Summary of quantitative data on cationic metalloporphyrin aggregation. Data compiled from multiple sources.[3][8][10][11]
Experimental Protocols
Accurate characterization of aggregation requires rigorous experimental design. The following are detailed protocols for the most common techniques employed.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is the most powerful and accessible tool for studying porphyrin aggregation, primarily by monitoring changes in the intense Soret band (around 400-450 nm).[1][2][12]
Objective: To determine the type of aggregate (H vs. J) and quantify aggregation constants by titrating a porphyrin solution while varying concentration or adding an aggregating agent (e.g., salt, DNA).
Methodology:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 1 mM) of the cationic metalloporphyrin in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer is crucial to control pH, which can influence aggregation.
-
The concentration of the stock solution should be accurately determined using the known molar extinction coefficient (e.g., for TMPyP4, ε424 = 2.26 × 105 M−1cm−1).[13]
-
-
Instrument Setup:
-
Titration Experiment (Concentration Variation):
-
Begin with a low concentration solution of the porphyrin (e.g., 1 µM) in the cuvette.
-
Record the full UV-Vis spectrum (typically 350-700 nm).
-
Incrementally increase the concentration by adding small aliquots of the stock solution. Ensure thorough mixing after each addition.
-
Record the spectrum after each addition.
-
-
Data Analysis:
-
Plot absorbance at the Soret band maximum versus concentration to check for deviations from the Beer-Lambert law, which indicate aggregation.
-
Observe shifts in the Soret band maximum (λmax). A blue shift indicates H-aggregation, while a red shift suggests J-aggregation.[2]
-
The presence of a clear isosbestic point, where the spectra of the monomer and aggregate cross, indicates a two-state equilibrium between the free and aggregated species.[11]
-
Binding constants can be calculated by fitting the absorbance changes to appropriate binding models.[8]
-
Fluorescence Spectroscopy
Aggregation typically leads to quenching of porphyrin fluorescence, making this technique highly sensitive for detecting the onset of aggregation.[14][15][16]
Objective: To detect aggregation and study binding interactions through changes in fluorescence intensity and emission wavelength.
Methodology:
-
Preparation of Solutions:
-
Prepare solutions as described for UV-Vis spectroscopy. Porphyrin concentrations are typically in the low micromolar to nanomolar range.
-
-
Instrument Setup:
-
Experimental Procedure:
-
Record the fluorescence spectrum of the monomeric porphyrin at a dilute concentration.
-
Induce aggregation by adding a titrant (e.g., a salt solution, a DNA solution, or by increasing the porphyrin concentration).
-
Record the emission spectrum after each addition of the titrant.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum versus the concentration of the titrant. A decrease in intensity (quenching) is indicative of aggregation.[3]
-
Analyze shifts in the emission wavelength, which can provide further information about the environment of the porphyrin.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension, making it ideal for determining the size of porphyrin aggregates.[17][18]
Objective: To determine the hydrodynamic diameter of porphyrin aggregates in solution.
Methodology:
-
Sample Preparation:
-
Prepare the porphyrin solution at the desired concentration and in the appropriate buffer.
-
The solution must be free of dust and other particulates. Filter the solution through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette.
-
-
Instrument Setup:
-
Place the cuvette in the DLS instrument.
-
Input the parameters of the solvent (viscosity and refractive index) and the experimental temperature, as these are critical for the Stokes-Einstein equation.[17]
-
-
Measurement:
-
Allow the sample to equilibrate to the set temperature.
-
The instrument directs a laser through the sample, and a detector measures the intensity fluctuations of the scattered light at a specific angle.[17][18]
-
These fluctuations are related to the Brownian motion of the particles; smaller particles move faster, causing faster fluctuations.[19]
-
-
Data Analysis:
-
The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient (D).[18][19]
-
The hydrodynamic diameter is then calculated from D using the Stokes-Einstein equation.
-
The output provides the mean particle size and a polydispersity index (PDI), which indicates the width of the size distribution.
-
Visualized Workflows and Mechanisms
Experimental Workflow for Aggregation Analysis
The systematic investigation of metalloporphyrin aggregation involves a multi-technique approach to fully characterize the system.
Caption: Workflow for characterizing metalloporphyrin aggregation.
Impact of Aggregation on Photodynamic Therapy (PDT)
In PDT, a photosensitizer (like a metalloporphyrin) is excited by light to produce cytotoxic ROS. Aggregation can disrupt this process by providing a non-radiative decay pathway for the excited state, thus reducing therapeutic efficacy.[4]
Caption: Effect of aggregation on the mechanism of Photodynamic Therapy.
Conclusion
The aggregation of cationic metalloporphyrins is a complex phenomenon governed by a delicate balance of intermolecular forces. While it can be exploited for the development of novel materials, it often presents a significant hurdle in drug development, particularly for applications like PDT where the monomeric form is the active species. A thorough understanding and characterization of aggregation using a combination of spectroscopic and physical methods are essential for designing effective porphyrin-based therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for researchers in this field, enabling better prediction and control over the behavior of these versatile molecules.
References
- 1. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spectroscopic detection of tetracationic porphyrin H-aggregation on polyanionic matrix of inorganic polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Spectroscopic study on binding of TMPyP4+ porphyrin to single-stranded poly(rA) | Semantic Scholar [semanticscholar.org]
- 6. Mass spectrometric studies on effects of counter ions of TMPyP4 on binding to human telomeric DNA and RNA G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Aggregation Behavior of N-Terminally Truncated Aβ4-42 Over Aβ1-42 in the Presence of Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Ionic Strength on Porphyrin Drugs Interaction with Quadruplex DNA Formed by the Promoter Region of C-myc and Bcl2 Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 15. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 18. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 19. bettersizeinstruments.com [bettersizeinstruments.com]
Electrochemical Profile of Pd(II) meso-tetra(4-N-methylpyridyl)porphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrochemical properties of Pd(II) meso-tetra(4-N-methylpyridyl)porphine, a water-soluble palladium porphyrin of significant interest in various scientific and therapeutic fields. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the electrochemical processes involved.
Core Electrochemical Data
The electrochemical behavior of Pd(II) meso-tetra(4-N-methylpyridyl)porphine, denoted as [(TMpyP)Pd(II)]⁴⁺, has been characterized primarily through cyclic voltammetry in non-aqueous media. The following tables present the half-wave potentials (E₁/₂) for the successive redox reactions of the compound in dimethylformamide (DMF) containing 0.1 M tetra-n-butylammonium perchlorate (TBAP) as the supporting electrolyte. Potentials are referenced to the saturated calomel electrode (SCE).
Table 1: Oxidation and Reduction Potentials of [(TMpyP)Pd(II)]⁴⁺ in DMF [1]
| Process | E₁/₂ (V vs. SCE) |
| First Porphyrin Ring Oxidation | +1.25 |
| First Porphyrin Ring Reduction | -0.53 |
| Second Porphyrin Ring Reduction | -0.91 |
| Third Porphyrin Ring Reduction | -1.16 |
Table 2: Assignment of Redox Processes for [(TMpyP)Pd(II)]⁴⁺ [1]
| Redox Couple | Description |
| [(TMpyP)Pd(II)]⁵⁺/[(TMpyP)Pd(II)]⁴⁺ | A single one-electron oxidation of the porphyrin π-ring system. |
| [(TMpyP)Pd(II)]⁴⁺/[(TMpyP)Pd(II)]³⁺ | The first one-electron reduction occurs at the porphyrin π-ring system. |
| [(TMpyP)Pd(II)]³⁺/[(TMpyP)Pd(II)]²⁺ | The second one-electron reduction also involves the porphyrin π-ring system. |
| [(TMpyP)Pd(II)]²⁺/[(TMpyP)Pd(II)]⁺ | The third reduction process is attributed to the reduction of the N-methylpyridyl substituents. |
Experimental Protocols
The electrochemical data presented were obtained using cyclic voltammetry. A detailed, generalized protocol for conducting such an experiment for water-soluble porphyrins in a non-aqueous solvent is provided below.
Cyclic Voltammetry of [(TMpyP)Pd(II)]⁴⁺ in Non-Aqueous Media
1. Objective: To determine the redox potentials of [(TMpyP)Pd(II)]⁴⁺ in a non-aqueous solvent.
2. Materials and Reagents:
-
Pd(II) meso-tetra(4-N-methylpyridyl)porphine tetrachloride
-
Dimethylformamide (DMF), HPLC grade, dried over molecular sieves
-
Tetra-n-butylammonium perchlorate (TBAP), electrochemical grade, dried under vacuum
-
High purity nitrogen or argon gas
-
Polishing materials for the working electrode (e.g., alumina or diamond paste)
-
Cleaning solvents (e.g., deionized water, acetone, isopropanol)
3. Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell (three-electrode configuration)
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or a silver wire pseudo-reference electrode. If a pseudo-reference is used, ferrocene should be added at the end of the experiment as an internal standard.
-
Counter Electrode: Platinum wire or gauze
-
Gas dispersion tube for deaeration
4. Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina or diamond paste on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water, followed by sonication in acetone and then isopropanol to remove any residual polishing material.
-
Dry the electrode completely before use.
-
Clean the counter electrode, for example, by flame annealing or rinsing with appropriate solvents.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAP in DMF. This will serve as the supporting electrolyte solution.
-
Prepare a stock solution of [(TMpyP)Pd(II)]⁴⁺ in DMF (typically 1-2 mM).
-
In the electrochemical cell, add the required volume of the supporting electrolyte solution.
-
Deaerate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes.
-
Record a background cyclic voltammogram of the supporting electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.
-
Add a small volume of the [(TMpyP)Pd(II)]⁴⁺ stock solution to the cell to achieve the desired final concentration (typically around 0.5-1 mM).
-
Set the parameters on the potentiostat. A typical scan rate is 100 mV/s. The potential window should be set to encompass the expected redox processes.
-
Initiate the cyclic voltammetry scan, sweeping the potential from an initial value to a switching potential and back.
-
Record the resulting voltammogram.
-
(Optional) If a pseudo-reference electrode was used, add a small amount of ferrocene to the solution and record another voltammogram to reference the measured potentials to the Fc⁺/Fc couple.
-
5. Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for each redox couple from the cyclic voltammogram as the midpoint of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2).
-
The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.
Visualizations
The following diagrams illustrate the electrochemical processes and a typical experimental workflow.
Caption: Redox states of Pd(II) meso-tetra(4-N-methylpyridyl)porphine.
References
Spectroscopic Characterization of Pd(II)TMPyP Tetrachloride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of Palladium(II) meso-tetrakis(4-N-methylpyridiniumyl)porphyrin tetrachloride, herein referred to as Pd(II)TMPyP. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data presentation for the core spectroscopic techniques used to analyze this compound.
Introduction
Pd(II)TMPyP is a cationic metalloporphyrin of significant interest in various biomedical applications, including as a photosensitizer in photodynamic therapy and as a G-quadruplex DNA stabilizing agent. A thorough understanding of its photophysical and structural properties through spectroscopic analysis is crucial for its development and application. This guide details the principal spectroscopic methods for its characterization: UV-Visible Absorption Spectroscopy, Fluorescence and Phosphorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Synthesis and Purification
The synthesis of Pd(II)TMPyP typically involves the metalation of the free-base porphyrin, meso-tetrakis(4-N-methylpyridiniumyl)porphyrin tetrachloride (H₂TMPyP).
General Experimental Protocol for Synthesis
A common method for the synthesis of Pd(II) porphyrin complexes involves refluxing the free-base porphyrin with a palladium(II) salt in an appropriate solvent.
Materials:
-
meso-tetrakis(4-pyridyl)porphyrin (H₂TPyP)
-
Methyl iodide or dimethyl sulfate
-
Palladium(II) chloride (PdCl₂)
-
N,N-Dimethylformamide (DMF) or water
-
Methanol
-
Diethyl ether
Procedure:
-
Quaternization of H₂TPyP: The free-base porphyrin H₂TPyP is first quaternized to form H₂TMPyP by reacting it with an excess of a methylating agent like methyl iodide or dimethyl sulfate in a solvent such as DMF. The reaction is typically stirred at room temperature for an extended period (24-48 hours).
-
Metalation: The resulting H₂TMPyP is then dissolved in a suitable solvent, often water or DMF. An aqueous solution of palladium(II) chloride is added to the porphyrin solution.
-
Reflux: The reaction mixture is heated to reflux for several hours to facilitate the insertion of the palladium(II) ion into the porphyrin core. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands characteristic of the metalloporphyrin.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization. This can be achieved by dissolving the solid in a minimal amount of a solvent like methanol and then precipitating the product by adding a less polar solvent such as diethyl ether. The purified solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins, which exhibit intense absorption bands in the ultraviolet and visible regions. These arise from π-π* transitions within the highly conjugated porphyrin macrocycle. The spectrum is dominated by an intense Soret band (or B band) near 400 nm and a series of less intense Q-bands in the 500-700 nm region.
Quantitative Data
| Spectral Feature | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Notes |
| Soret Band | ~417-422 nm[1][2] | >10⁵ M⁻¹cm⁻¹ | Characteristic intense absorption of the porphyrin macrocycle. |
| Q-Bands | ~500-600 nm | 10³ - 10⁴ M⁻¹cm⁻¹ | Metalloporphyrins typically show two Q-bands, which is a simplification from the four Q-bands seen in the free-base porphyrin.[3] |
Note: The exact λmax and ε values can be influenced by the solvent and pH.
Experimental Protocol
Instrumentation:
-
A dual-beam UV-Visible spectrophotometer.
-
1 cm path length quartz cuvettes.
Procedure:
-
Sample Preparation: Prepare a stock solution of Pd(II)TMPyP in a suitable solvent (e.g., deionized water, phosphate buffer) of known concentration. A typical concentration for UV-Vis analysis is in the micromolar range (1-10 µM).
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the solvent that will be used for the sample.
-
Spectrum Acquisition: Record the absorption spectrum of the Pd(II)TMPyP solution from approximately 300 nm to 750 nm.
-
Data Analysis: Identify the λmax of the Soret and Q-bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence and Phosphorescence Spectroscopy
Pd(II)TMPyP, being a heavy metal complex, exhibits interesting emission properties. Due to the presence of the palladium atom, intersystem crossing from the singlet excited state to the triplet state is highly efficient. Consequently, fluorescence is often weak, while phosphorescence can be significant, especially at room temperature.[4]
Quantitative Data
| Emission Type | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Notes |
| Fluorescence | ~421 nm | - | Low | Fluorescence is largely quenched due to efficient intersystem crossing. |
| Phosphorescence | ~421 nm[1][5] | ~675-700 nm[1][4][5] | Can be significant | The heavy palladium atom promotes spin-orbit coupling, leading to observable phosphorescence at room temperature.[4] |
Experimental Protocol
Instrumentation:
-
A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
-
1 cm path length quartz cuvettes.
Procedure:
-
Sample Preparation: Prepare a dilute solution of Pd(II)TMPyP in a degassed solvent to minimize quenching of the triplet state by molecular oxygen. Concentrations are typically in the low micromolar range.
-
Excitation and Emission Spectra:
-
To determine the emission spectrum, set the excitation wavelength to the Soret band maximum (~421 nm) and scan the emission wavelengths from ~500 nm to 800 nm.
-
To determine the excitation spectrum, set the emission wavelength to the maximum of the phosphorescence band (~675 nm or ~700 nm) and scan the excitation wavelengths across the absorption range.
-
-
Quantum Yield Determination (Phosphorescence): The phosphorescence quantum yield can be determined relative to a standard with a known quantum yield. This involves comparing the integrated emission intensity of the sample to that of the standard under identical experimental conditions (excitation wavelength, absorbance, and solvent).
-
Lifetime Measurement: Phosphorescence lifetime can be measured using a time-resolved spectrofluorometer, often employing a pulsed laser for excitation and time-correlated single-photon counting (TCSPC) or a similar technique to measure the decay of the emission intensity over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of Pd(II)TMPyP. As a diamagnetic d⁸ complex, it gives sharp NMR signals. The characteristic ring current of the porphyrin macrocycle significantly influences the chemical shifts of the protons.
Expected Chemical Shifts
| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Pyrrolic Protons (β-protons) | 8.5 - 9.5 | 130 - 150 | Deshielded due to the porphyrin ring current. |
| Pyridinium Protons | 8.0 - 9.0 | 140 - 160 | Deshielded due to their aromatic nature and proximity to the porphyrin ring. |
| N-Methyl Protons | 4.0 - 5.0 | 45 - 55 | |
| Meso Carbons | - | 120 - 130 | |
| Pyrrole α-Carbons | - | 140 - 150 | |
| Pyrrole β-Carbons | - | 130 - 140 |
Note: These are approximate ranges, and actual values will depend on the solvent and experimental conditions.
Experimental Protocol
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of Pd(II)TMPyP Tetrachloride in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration typically ranges from 1-10 mg/mL.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Solvent suppression techniques may be necessary if using a protic deuterated solvent like D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with a higher number of scans is usually required compared to ¹H NMR.
-
-
2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable tool for studying the interaction of chiral molecules with achiral chromophores like Pd(II)TMPyP. While Pd(II)TMPyP itself is achiral, an induced CD (ICD) signal can be observed upon its interaction with chiral macromolecules such as DNA. This ICD signal provides information about the binding mode of the porphyrin to the macromolecule.
Experimental Protocol for Induced CD
Instrumentation:
-
A circular dichroism spectropolarimeter.
-
Quartz cuvettes with a path length appropriate for the wavelength range of interest (typically 1 cm).
Procedure:
-
Sample Preparation: Prepare solutions of the chiral macromolecule (e.g., a specific DNA G-quadruplex structure) and Pd(II)TMPyP in a suitable buffer.
-
Baseline Correction: Record a baseline spectrum of the buffer solution.
-
Macromolecule Spectrum: Record the CD spectrum of the chiral macromolecule alone.
-
Titration: Add aliquots of the Pd(II)TMPyP stock solution to the macromolecule solution and record the CD spectrum after each addition. The appearance of new signals or changes in the existing signals in the absorption region of the porphyrin indicates an induced CD.
-
Data Analysis: The resulting ICD signals can be analyzed to infer the binding geometry and stoichiometry of the porphyrin-macromolecule complex.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.
References
Technical Guide: Molar Extinction Coefficient of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride, abbreviated as Pd(II)TMPyP Tetrachloride, is a synthetic metalloporphyrin of significant interest in various biomedical research fields, particularly in the development of photosensitizers for photodynamic therapy (PDT).[1][2][3][4][5] Its efficacy as a photosensitizer is intrinsically linked to its photophysical properties, most notably its ability to absorb light at specific wavelengths. A key parameter quantifying this light absorption is the molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength.
Data Presentation: Molar Extinction Coefficient
A precise, experimentally validated molar extinction coefficient for this compound is not prominently reported in peer-reviewed literature. However, data for the closely related palladium(II) tetraphenylporphyrin (Pd-TPP) can provide a useful approximation. Porphyrins exhibit a characteristic intense absorption band, known as the Soret band, in the 400-500 nm region, and several weaker bands, called Q-bands, at longer wavelengths.[6]
| Compound | Solvent | Wavelength (λmax) | Molar Extinction Coefficient (ε) | log(ε) |
| Pd-TPP | Toluene | 515 nm | 18,900 M⁻¹cm⁻¹ | 4.28 |
Note: This data is for a related compound and should be considered an estimate for this compound. The exact molar extinction coefficient for this compound will be influenced by the solvent and the specific experimental conditions.
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient of this compound can be determined experimentally using UV-Vis spectrophotometry by applying the Beer-Lambert law.
Objective: To determine the molar extinction coefficient (ε) of this compound at its absorption maxima.
Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., deionized water, phosphate-buffered saline, or an appropriate organic solvent like DMF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of this compound using an analytical balance.
-
Dissolve the weighed compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 1 mM). Ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM). Use volumetric pipettes and flasks for accuracy.
-
-
UV-Vis Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes the expected Soret and Q-bands of the porphyrin (typically 350-700 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the prepared dilutions in a 1 cm path length quartz cuvette.
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
-
Data Analysis:
-
According to the Beer-Lambert law, A = εcl, where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹)
-
c is the concentration of the solution (M)
-
l is the path length of the cuvette (cm)
-
-
Plot a graph of absorbance (A) at λmax versus concentration (c).
-
The plot should yield a straight line passing through the origin.
-
The slope of this line will be equal to the molar extinction coefficient (ε) since the path length (l) is 1 cm.
-
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates a typical synthetic route for this compound.[1]
Caption: A workflow diagram illustrating the multi-step synthesis of this compound.
Signaling Pathway in Photodynamic Therapy
This compound is primarily investigated for its role as a photosensitizer in photodynamic therapy (PDT). The following diagram outlines the key cellular events following the photoactivation of a porphyrin-based photosensitizer.[7][8][9][10][11][12][13][14]
Caption: A simplified signaling pathway for photodynamic therapy using a porphyrin-based photosensitizer.
References
- 1. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | 110314-07-3 | Benchchem [benchchem.com]
- 2. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride CAS#: 110314-07-3 [m.chemicalbook.com]
- 3. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | [frontierspecialtychemicals.com]
- 4. scbt.com [scbt.com]
- 5. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | 110314-07-3 [chemicalbook.com]
- 6. secjhuapl.edu [secjhuapl.edu]
- 7. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Two combined photosensitizers: a goal for more effective photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Review Reports - Photodynamic Activity of TMPyP4/TiO<sub>2</sub> Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Cellular Uptake and Localization of Pd(II)TMPyP in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular uptake, subcellular localization, and potential mechanisms of action of the palladium(II) complex of meso-tetra(4-N-methylpyridyl)porphyrin (Pd(II)TMPyP) in cancer cells. The included protocols offer detailed methodologies for investigating these aspects in a laboratory setting.
Introduction
Pd(II)TMPyP is a metalloporphyrin that is gaining interest as a potential photosensitizer for photodynamic therapy (PDT) in cancer treatment. Its efficacy is largely dependent on its ability to be taken up by cancer cells and localize in specific subcellular compartments where, upon light activation, it can generate cytotoxic reactive oxygen species (ROS). Understanding the dynamics of its cellular uptake and its precise intracellular distribution is crucial for optimizing its therapeutic potential.
Data Presentation
The following tables summarize quantitative data on the photodynamic efficacy and cellular uptake of palladium-coordinated porphyrins in cancer cells. While specific quantitative uptake data for Pd(II)TMPyP is limited in publicly available literature, the data for structurally similar palladium(II)-coordinated meso-tetrapyridyl porphyrins (PS1 and PS2) in a 3D pancreatic cancer model provides valuable insights.[1][2]
Table 1: Photodynamic Efficacy of Palladium(II)-Coordinated Porphyrins in a 3D Pancreatic Ductal Adenocarcinoma (PDAC) Model (MIA PaCa-2 cells) [1][2]
| Compound | Concentration (µM) | Light Dose (J/cm²) | IC₅₀ (J/cm²) |
| PS1 | 3 | 1.5 - 10 | 5.7 ± 0.06 |
| PS2 | 3 | 1.5 - 10 | 1.3 ± 0.1 |
PS1 and PS2 are palladium(II)/diphosphine-coordinated meso-tetrapyridyl porphyrins. The enhanced efficacy of PS2 was attributed to increased cellular uptake and sustained ROS generation.[1]
Table 2: Cellular Uptake and Subcellular Localization of Porphyrins in Cancer Cells
| Porphyrin | Cancer Cell Line | Uptake Characteristics | Subcellular Localization |
| Pd(II)-coordinated porphyrin (PS2) | MIA PaCa-2 (Pancreatic) | Increased cellular uptake compared to less effective analogue (PS1)[1] | Mitochondria and Lysosomes[1] |
| TMPyP | HeLa (Cervical) | Time-dependent accumulation | Primarily Lysosomes[3] |
| Various Porphyrins | V79 (Fibroblasts) | Dependent on lipophilicity | Lipophilic porphyrins in intracellular membranes; sulfonated porphyrins in lysosomes[4] |
| Tripor (a free base porphyrin) | HeLa (Cervical) | Time-dependent accumulation | Mainly Lysosomes[5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the cellular uptake and localization of Pd(II)TMPyP are provided below.
Protocol 1: Determination of Cellular Uptake by Fluorescence Spectroscopy
This protocol quantifies the amount of Pd(II)TMPyP taken up by cancer cells over time and at different concentrations.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Pd(II)TMPyP stock solution (in a suitable solvent like DMSO or water)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Incubation:
-
Time-Course: Treat cells with a fixed concentration of Pd(II)TMPyP (e.g., 5 µM) for different time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Concentration-Course: Treat cells with varying concentrations of Pd(II)TMPyP (e.g., 0.5, 1, 2.5, 5, 10 µM) for a fixed time (e.g., 4 hours).
-
Include untreated cells as a control.
-
-
Washing: After incubation, remove the medium and wash the cells three times with cold PBS to remove any extracellular Pd(II)TMPyP.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes on ice.
-
Fluorescence Measurement:
-
Transfer the cell lysates to a new 96-well black plate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for Pd(II)TMPyP.
-
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using the BCA Protein Assay Kit.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration for each sample. Plot the normalized fluorescence against time or concentration to determine the uptake kinetics.
Protocol 2: Subcellular Localization by Confocal Fluorescence Microscopy
This protocol visualizes the intracellular distribution of Pd(II)TMPyP.
Materials:
-
Cancer cell line of interest
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Pd(II)TMPyP stock solution
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, ER-Tracker™ for endoplasmic reticulum)
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Pd(II)TMPyP Incubation: Treat the cells with Pd(II)TMPyP at a desired concentration and for a specific time, as determined from the uptake assay.
-
Organelle Staining: In the last 30-60 minutes of Pd(II)TMPyP incubation, add the organelle-specific probes to the medium according to the manufacturer's instructions.
-
Nuclear Staining: In the final 10-15 minutes, add Hoechst 33342 or DAPI to stain the nuclei.
-
Washing: Gently wash the cells three times with warm PBS.
-
Fixation (Optional but Recommended): Fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
Acquire images in separate channels for Pd(II)TMPyP, the organelle markers, and the nuclear stain.
-
Merge the images to determine the co-localization of Pd(II)TMPyP with specific organelles.
-
-
Co-localization Analysis: Use image analysis software to quantify the degree of co-localization (e.g., by calculating Pearson's correlation coefficient).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the cellular uptake and localization of Pd(II)TMPyP.
Signaling Pathways in Photodynamic Therapy
Photodynamic therapy with photosensitizers like Pd(II)TMPyP initiates a cascade of cellular events, primarily triggered by the generation of reactive oxygen species (ROS). These ROS can induce cell death through apoptosis or necrosis and can also activate pro-survival pathways. The specific outcome depends on the cell type, the subcellular localization of the photosensitizer, and the PDT dose.[6][7][8] Key signaling pathways implicated in the cellular response to PDT include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][8][9]
Caption: Generalized signaling pathways activated by photodynamic therapy.
References
- 1. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of MAP kinase pathways involved in COX-2 expression following photofrin photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different apoptotic pathways are induced from various intracellular sites by tetraphenylporphyrins and light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium porphyrin complexes for photodynamic cancer therapy: effect of porphyrin units and metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous suppression of the MAP kinase and NF-κB pathways provides a robust therapeutic potential for thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein inhibits the MAPK/NF-KB pathway and activates autophagy and oxidative stress to improve GPS resistance in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Photodynamic Therapy using Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Photodynamic Therapy (aPDT) is an emerging and promising alternative to conventional antimicrobial treatments, offering a unique mechanism of action that can combat a broad spectrum of microorganisms, including drug-resistant strains.[1][2] This therapeutic strategy involves the administration of a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength in the presence of oxygen, generates reactive oxygen species (ROS) that induce microbial cell death.[2][3] Cationic porphyrins, such as Pd(II) meso-Tetra(4-N-methylpyridyl)porphine tetrachloride (Pd(II)TMPyP Tetrachloride), are particularly effective photosensitizers due to their ability to associate with negatively charged microbial cell surfaces and generate cytotoxic singlet oxygen with a high quantum yield.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in aPDT research, aimed at providing researchers, scientists, and drug development professionals with the necessary information to design and execute robust experiments in this field.
Mechanism of Action
The antimicrobial activity of this compound is predicated on the principles of photodynamic therapy. The process can be summarized in the following steps:
-
Targeting: The cationic nature of the this compound molecule facilitates its binding to the negatively charged components of microbial cell walls and membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Photoexcitation: Upon irradiation with light of an appropriate wavelength (typically in the Soret or Q-band of the porphyrin's absorption spectrum), the this compound molecule absorbs a photon and is promoted from its ground state to an excited singlet state.[2]
-
Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived triplet state.
-
Energy Transfer and ROS Generation (Type II Reaction): The triplet state photosensitizer can transfer its energy directly to molecular oxygen (³O₂), which is abundant in biological systems, converting it into the highly reactive singlet oxygen (¹O₂).[2] This is the predominant mechanism for many porphyrin-based photosensitizers.[2]
-
Electron Transfer (Type I Reaction): Alternatively, the triplet state photosensitizer can react with a substrate molecule through electron transfer, producing radical ions that can further react with oxygen to produce other ROS, such as superoxide anions and hydroxyl radicals.
-
Cellular Damage and Microbial Inactivation: The generated ROS are highly cytotoxic and can indiscriminately damage a wide range of cellular components, including lipids, proteins, and nucleic acids. This multi-targeted oxidative damage leads to membrane disruption, enzyme inactivation, and DNA damage, ultimately resulting in microbial cell death.[4]
Data Presentation
The following tables summarize the quantitative data on the photodynamic inactivation of various microorganisms using porphyrin-based photosensitizers. While specific data for this compound is limited in publicly available literature, the data for the closely related and well-studied metal-free TMPyP provides a strong reference for its potential efficacy.
Table 1: Photodynamic Inactivation of Bacteria using TMPyP
| Microorganism | Photosensitizer Concentration (µM) | Light Dose (J/cm²) | Log₁₀ Reduction | Reference |
| Staphylococcus aureus (MSSA) | 10 | 10 | 5 | [4] |
| Staphylococcus aureus (MRSA) | 10 | 10 | 5 | [4] |
| Escherichia coli (ESBL-producing) | 400 | 28 | > 6 (sterilizing effect) | [3] |
| Enterococcus faecalis (biofilm) | 220 (0.1 mg/mL) | 2.1 | Significant reduction | [4] |
Table 2: ROS Generation by Porphyrin Derivatives
| Photosensitizer | Relative Singlet Oxygen Generation | Relative Hydroxyl Radical Generation | Reference |
| TMPyP | High | Moderate | [5] |
| PdF₂POH-based materials | Not influenced | Increased | [6] |
| ZnTPPS₄ | Highest compared to TPPS₄ and PdTPPS₄ | Not specified | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Pd(II) meso-Tetra(4-N-methylpyridyl)porphine tetrachloride (CAS: 110314-07-3)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mM).
-
Vortex the solution thoroughly until the photosensitizer is completely dissolved. The solution should be a clear, colored liquid.
-
Store the stock solution protected from light at 4°C for short-term storage or at -20°C for long-term storage.
-
Protocol 2: In Vitro Antimicrobial Photodynamic Therapy Assay
-
Materials:
-
Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
This compound stock solution
-
Sterile PBS
-
96-well microtiter plates
-
Light source with a specific wavelength corresponding to the absorption peak of this compound (e.g., LED array, filtered lamp)
-
Spectrophotometer or plate reader
-
Incubator
-
-
Procedure:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁶ CFU/mL.
-
In a 96-well plate, add 100 µL of the microbial suspension to each well.
-
Add the desired concentration of this compound to the wells. Include a "dark control" (photosensitizer, no light) and a "light control" (no photosensitizer, light exposure).
-
Incubate the plate in the dark for a predetermined period (e.g., 30-60 minutes) to allow for photosensitizer uptake by the microbial cells.
-
Expose the plate to the light source for a specific duration to deliver the desired light dose (J/cm²). The light dose can be calculated as the product of the light intensity (W/cm²) and the exposure time (s).
-
After irradiation, perform serial dilutions of the samples from each well in sterile PBS.
-
Plate 100 µL of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar, Luria-Bertani Agar).
-
Incubate the plates overnight at the optimal growth temperature for the microorganism.
-
Count the number of colonies on the plates to determine the number of viable cells (CFU/mL).
-
Calculate the log₁₀ reduction in cell viability compared to the untreated control.
-
Protocol 3: Detection of Reactive Oxygen Species (ROS)
-
Materials:
-
ROS detection probe (e.g., Singlet Oxygen Sensor Green (SOSG), 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA))
-
This compound solution
-
Fluorometer or fluorescence plate reader
-
Light source
-
-
Procedure (using SOSG for singlet oxygen detection):
-
Prepare a solution of this compound in a suitable buffer (e.g., PBS).
-
Add the SOSG probe to the photosensitizer solution at the recommended concentration.
-
Place the solution in a cuvette or a well of a microtiter plate.
-
Measure the baseline fluorescence of the solution.
-
Irradiate the solution with the light source.
-
At specific time intervals during irradiation, measure the increase in fluorescence intensity. The increase in fluorescence is proportional to the amount of singlet oxygen generated.
-
Include appropriate controls, such as a solution with the probe but no photosensitizer, and a solution with the photosensitizer and probe kept in the dark.
-
Visualizations
Caption: Mechanism of Antimicrobial Photodynamic Therapy.
Caption: Experimental Workflow for aPDT Efficacy Testing.
References
- 1. Investigation of powerful fungicidal activity of tetra-cationic platinum(II) and palladium(II) porphyrins by antimicrobial photodynamic therapy assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodynamic Inactivation of Bacteria with Porphyrin Derivatives: Effect of Charge, Lipophilicity, ROS Generation, and Cellular Uptake on Their Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Visible-Light Photocatalysis with Pd(II) Porphyrin-Based TiO2 Hybrid Nanomaterials: Preparation, Characterization, ROS Generation, and Photocatalytic Activity [mdpi.com]
- 7. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: G-quadruplex DNA Stabilization by Metalloporphyrins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stabilization of G-quadruplex (G4) DNA by metalloporphyrins, compounds of significant interest in anticancer drug development. The unique four-stranded secondary structures of G4 DNA, found in telomeric regions and oncogene promoters, are attractive targets for therapeutic intervention. Metalloporphyrins, with their planar aromatic core and metal center, have shown considerable promise as G4 stabilizing agents, leading to telomerase inhibition and downregulation of oncogene expression.
This document offers a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Metalloporphyrin-G-Quadruplex Interactions
The interaction between metalloporphyrins and G-quadruplex DNA can be quantified by determining their binding affinity (expressed as association constant, Ka, or dissociation constant, Kd) and the extent of thermal stabilization (ΔTm). The following tables summarize data from various studies to facilitate comparison.
Table 1: Binding Affinities of Metalloporphyrins to G-Quadruplex DNA
| Metalloporphyrin | G-Quadruplex Target | Technique | Binding Constant (Ka, M-1) | Binding Constant (Kd, M) | Reference |
| TMPyP4 | Human Telomeric (Antiparallel/Hybrid) | Time-resolved Fluorescence | Ka1 = 4.42 x 108, Ka2 = 1.07 x 106 | - | [1] |
| Human Telomeric (Parallel) | Time-resolved Fluorescence | Ka1 = 2.26 x 108, Ka2 = 8.67 x 105 | - | [1] | |
| (G4T4G4)4 (Parallel) | Visible Absorption Titration | Ka1 = 2.74 x 108, Ka2 = 8.21 x 105 | - | [2] | |
| Ni(II)-TMPyP4 | Human Telomeric | SPR | - | - | [3] |
| Mn(III)-TMPyP4 | Human Telomeric | SPR | - | - | [3] |
| Zn(II)-TMPyP4 | (TTAGGG)2 G-Quadruplex | UV-Vis, ITC | ~106 | - | [4] |
| Cu(II)-TMPyP4 | d(T4GnT4) (n=4, 8) | ESI-FT-ICR MS | - | - | [5] |
| Pt(II)-TMPyP4 | Telomeric Quadruplex | UV-Vis, Fluorescence, CD, FRET | 106 - 107 | - | [4] |
| Pd(II)-TMPyP4 | Telomeric Quadruplex | UV-Vis, Fluorescence, CD, FRET | 106 - 107 | - | [4] |
Table 2: Thermal Stabilization of G-Quadruplex DNA by Metalloporphyrins (ΔTm)
| Metalloporphyrin | G-Quadruplex Target | Technique | ΔTm (°C) | Reference |
| TMPyP4 | Gq23 (in K+ buffer) | CD Melting | Biphasic (40°C and 80°C) | [6] |
| c-MYC | FRET Melt2 | - | [7] | |
| Human Telomeric | Thermal Denaturation | - | [8] | |
| Ni(II)-TImidP4 | Human Telomeric | FRET Melting | Higher than Ni(II)-TMPyP4 | [9] |
| Quindoline Derivatives | Telomeric | EMSA, CD | 21 | [10] |
Mandatory Visualizations
Signaling Pathways
Stabilization of G-quadruplexes by metalloporphyrins can impact key cellular processes, primarily telomerase activity and oncogene transcription.
Caption: Telomerase inhibition by G-quadruplex stabilizing metalloporphyrins.
Caption: Regulation of oncogene transcription by G-quadruplex stabilization.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental techniques used to study metalloporphyrin-G4 DNA interactions.
Caption: Workflow for FRET Melting Assay.
Caption: Workflow for PCR Stop Assay.
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Melting Assay
Principle: This assay measures the thermal stability of a dual-labeled G-quadruplex-forming oligonucleotide. A fluorophore and a quencher are attached to the ends of the DNA strand. In the folded G-quadruplex conformation, the fluorophore and quencher are in close proximity, leading to quenching of the fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, the distance between the fluorophore and quencher increases, and fluorescence is restored. A stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the DNA is unfolded.
Materials:
-
Dual-labeled G-quadruplex forming oligonucleotide (e.g., 5'-FAM-TGGGGAGGGTGGGGAGGGTGGGGAAGGTT-TAMRA-3')
-
Metalloporphyrin stock solution (in DMSO or water)
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Nuclease-free water
-
Real-time PCR instrument
Protocol:
-
Oligonucleotide Preparation: Prepare a stock solution of the dual-labeled oligonucleotide in nuclease-free water. Dilute to a working concentration of 0.2 µM in the annealing buffer.
-
Ligand Preparation: Prepare a series of dilutions of the metalloporphyrin stock solution. The final concentration in the assay will typically range from 0.5 to 10 µM.
-
Reaction Setup: In a 96-well PCR plate, prepare the following reactions (20 µL final volume):
-
Control (no ligand): 10 µL of 0.4 µM oligonucleotide solution + 10 µL of annealing buffer.
-
Ligand: 10 µL of 0.4 µM oligonucleotide solution + 10 µL of the desired metalloporphyrin dilution in annealing buffer.
-
-
Annealing: Heat the plate to 95°C for 5 minutes, then cool slowly to 20°C.
-
FRET Melting:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor the fluorescence of the donor fluorophore (e.g., FAM).
-
Program a temperature ramp from 20°C to 95°C with a ramp rate of 1°C/minute, holding for 10 seconds at each degree to allow for equilibration and fluorescence measurement.[2]
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of temperature.
-
The Tm is determined as the temperature at the midpoint of the transition in the melting curve (often calculated from the peak of the first derivative).
-
Calculate the thermal stabilization (ΔTm) as: ΔTm = Tm (with ligand) - Tm (without ligand).
-
Polymerase Chain Reaction (PCR) Stop Assay
Principle: This assay relies on the principle that a stabilized G-quadruplex structure can act as a roadblock for DNA polymerase, causing it to pause or stop extension.[11][12] The stabilization of a G-quadruplex by a metalloporphyrin will enhance this polymerase stop, leading to an increase in truncated DNA products that can be visualized by gel electrophoresis.
Materials:
-
DNA template containing a G-quadruplex forming sequence
-
Forward and reverse primers (one of which is typically labeled, e.g., with 32P or a fluorescent dye)
-
Taq DNA polymerase and corresponding buffer
-
dNTPs
-
Metalloporphyrin stock solution
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Thermocycler
Protocol:
-
Reaction Setup: Prepare PCR reactions (25 µL final volume) in PCR tubes. A typical reaction mixture contains:
-
10 ng genomic DNA or plasmid template
-
0.5 µM of each primer
-
200 µM of each dNTP
-
1x Taq polymerase buffer (e.g., 20 mM Tris-HCl, pH 9.5, 20 mM CsCl, 2.5 mM MgCl2, 5% DMSO)[13]
-
1 unit of Taq DNA polymerase
-
Varying concentrations of the metalloporphyrin (e.g., 0, 1, 5, 10 µM).
-
-
PCR Amplification: Perform PCR using a thermocycler with the following conditions (example):[13]
-
Initial denaturation: 95°C for 3 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 3 minutes
-
-
Analysis of PCR Products:
-
Mix the PCR products with an equal volume of loading dye (e.g., 95% formamide, 10 mM EDTA).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments on a denaturing polyacrylamide gel (e.g., 12-15%).
-
Visualize the bands using an appropriate method (autoradiography for 32P, fluorescence imaging for fluorescently labeled primers).
-
-
Data Interpretation: An increase in the intensity of a band corresponding to a truncated product at the G-quadruplex forming site in the presence of the metalloporphyrin indicates stabilization of the G4 structure and a polymerase stop.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA is chiral, and different secondary structures (B-DNA, G-quadruplex, etc.) have distinct CD spectra. G-quadruplex structures exhibit characteristic CD signatures that can be used to confirm their formation and to monitor conformational changes upon ligand binding.[14]
Materials:
-
G-quadruplex forming oligonucleotide
-
Metalloporphyrin stock solution
-
Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 cm path length)
Protocol:
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex oligonucleotide (e.g., 5 µM) in the desired buffer.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare solutions of the metalloporphyrin at various concentrations.
-
-
CD Measurement:
-
Set the CD spectropolarimeter to scan from approximately 340 nm to 220 nm.[9]
-
Use a bandwidth of 1.0 nm, a scanning speed of 200 nm/min, and an integration time of 2 seconds. Average 3-4 scans for better signal-to-noise.[9]
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the G-quadruplex DNA alone.
-
Titrate the G-quadruplex solution with increasing concentrations of the metalloporphyrin, recording a CD spectrum after each addition and allowing for equilibration.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Observe changes in the CD spectrum upon ligand binding. A parallel G-quadruplex typically shows a positive peak around 264 nm and a negative peak around 245 nm. An antiparallel structure shows a positive peak around 295 nm and a negative peak around 260 nm. Hybrid structures show a combination of these features.[14]
-
Changes in the peak positions and intensities indicate an interaction between the metalloporphyrin and the G-quadruplex, and may suggest a conformational change in the DNA structure.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (in this case, the metalloporphyrin) to a ligand (the G-quadruplex DNA) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[15][16]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated for biotinylated DNA)
-
Biotinylated G-quadruplex forming oligonucleotide
-
Metalloporphyrin solutions of varying concentrations
-
Running buffer (e.g., HBS-EP buffer with added KCl)
-
Regeneration solution (e.g., a pulse of high salt or low pH solution, to be optimized)
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Inject the biotinylated G-quadruplex DNA solution over the streptavidin-coated sensor surface to achieve a desired immobilization level (typically 100-200 RU for kinetic analysis). A control flow cell should be left blank or immobilized with a non-G4 forming DNA sequence.
-
-
Analyte Injection (Binding Analysis):
-
Inject a series of concentrations of the metalloporphyrin solution over the sensor and control flow cells at a constant flow rate.
-
Monitor the SPR signal in real-time. The association phase is observed during the injection, and the dissociation phase is observed when the injection is switched back to running buffer.
-
-
Regeneration:
-
After each analyte injection cycle, inject the regeneration solution to remove the bound metalloporphyrin from the G-quadruplex DNA, returning the signal to baseline. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from the control flow cell from the signal of the active flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine kon, koff, and Kd.
-
These protocols provide a foundation for studying the interaction of metalloporphyrins with G-quadruplex DNA. It is crucial to optimize the specific conditions for each new metalloporphyrin and G-quadruplex sequence to obtain reliable and reproducible data.
References
- 1. rajgoyal.org [rajgoyal.org]
- 2. researchgate.net [researchgate.net]
- 3. Porphyrin derivatives for telomere binding and telomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.library.txst.edu [digital.library.txst.edu]
- 9. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. scispace.com [scispace.com]
- 13. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride, hereafter referred to as Pd(II)TMPyP Tetrachloride, is a synthetic metalloporphyrin that has garnered significant interest in the field of oncology. Its potential as an anticancer agent stems from its ability to induce cytotoxicity in various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of this compound, with a particular focus on its application in photodynamic therapy (PDT). The protocols provided herein are foundational and may require optimization for specific cell lines and experimental conditions.
Mechanism of Action Overview
The cytotoxic effects of this compound, particularly in the context of PDT, are primarily mediated by the generation of reactive oxygen species (ROS). Upon activation by light of a specific wavelength, the porphyrin macrocycle of this compound transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂). This singlet oxygen and other ROS can induce cellular damage through various mechanisms, including DNA oxidation, lipid peroxidation, and protein damage, ultimately leading to apoptotic cell death.
Data Presentation: In Vitro Cytotoxicity of Pd(II)-Porphyrin Analogs
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the phototoxic activities of its closely related isomers, 3-PdTPyP and 4-PdTPyP, in melanoma cell lines. These values were determined following exposure to white light, highlighting their potential as photosensitizers.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| 3-PdTPyP | A375 | Human Melanoma | 0.43 | |
| 4-PdTPyP | B16-F10 | Murine Melanoma | 0.51 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water, and protected from light)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored at -20°C
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently mix the solution on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
-
Phosphate-buffered saline (PBS), sterile
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Collect the cells and the supernatant (which may contain detached apoptotic cells).
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
Application Notes and Protocols for Pd(II)TMPyP as a Photosensitizer in Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the palladium(II) complex of meso-tetra(4-methylpyridyl)porphyrin, Pd(II)TMPyP, as a photosensitizer for photodynamic therapy (PDT) specifically targeting cancer cells under hypoxic conditions.
Introduction
Photodynamic therapy is a non-invasive therapeutic modality that employs a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation. A significant challenge to the efficacy of PDT in solid tumors is the inherent hypoxic microenvironment, which limits the availability of oxygen required for the photodynamic process.
Pd(II)TMPyP is a metalloporphyrin-based photosensitizer with promising characteristics for PDT. The central palladium ion enhances the intersystem crossing to the triplet state, a key step for efficient ROS generation. This document outlines the rationale for using Pd(II)TMPyP in hypoxic conditions and provides detailed experimental protocols for its evaluation. While specific quantitative data for Pd(II)TMPyP's efficacy under hypoxia versus normoxia are not extensively available in the public domain, the protocols provided herein are based on established methodologies for evaluating photosensitizers in such environments and can be adapted from studies on structurally related porphyrins.
Data Presentation
The following tables are templates for summarizing key quantitative data from the experimental protocols.
Table 1: Phototoxicity of Pd(II)TMPyP in Cancer Cells
| Cell Line | Condition | Pd(II)TMPyP Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) |
| e.g., A549 | Normoxia (21% O₂) | (Range) | (Value) | (Value) |
| e.g., A549 | Hypoxia (1% O₂) | (Range) | (Value) | (Value) |
| e.g., MCF-7 | Normoxia (21% O₂) | (Range) | (Value) | (Value) |
| e.g., MCF-7 | Hypoxia (1% O₂) | (Range) | (Value) | (Value) |
Table 2: Intracellular Reactive Oxygen Species (ROS) Generation
| Cell Line | Condition | Pd(II)TMPyP (µM) | Light Dose (J/cm²) | Fold Increase in ROS (vs. Control) |
| e.g., A549 | Normoxia (21% O₂) | (Value) | (Value) | (Value) |
| e.g., A549 | Hypoxia (1% O₂) | (Value) | (Value) | (Value) |
| e.g., MCF-7 | Normoxia (21% O₂) | (Value) | (Value) | (Value) |
| e.g., MCF-7 | Hypoxia (1% O₂) | (Value) | (Value) | (Value) |
Experimental Protocols
Induction and Verification of Hypoxia in Cell Culture
This protocol describes two common methods for inducing hypoxia in vitro.
1.1. Method 1: Hypoxic Chamber
-
Principle: A specialized chamber is used to create a controlled low-oxygen environment.
-
Procedure:
-
Culture cells to the desired confluency in standard cell culture plates or flasks.
-
Place the cell culture plates inside a modular incubator chamber.
-
Include a dish of sterile water to maintain humidity.
-
Purge the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.
-
Seal the chamber and place it in a standard 37°C incubator for the desired duration of hypoxic exposure.
-
1.2. Method 2: Chemical Induction with Cobalt Chloride (CoCl₂)
-
Principle: CoCl₂ mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1]
-
Procedure:
-
Prepare a stock solution of CoCl₂ in sterile water.
-
Treat cells with a final concentration of 100-150 µM CoCl₂ in the culture medium.[1] The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂).[1]
-
1.3. Verification of Hypoxia: Western Blot for HIF-1α
-
Principle: HIF-1α is rapidly degraded under normoxic conditions but stabilizes under hypoxia, making it a reliable marker.
-
Procedure:
-
After hypoxic treatment, lyse the cells and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against HIF-1α.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
A significant increase in the HIF-1α band intensity in treated cells compared to normoxic controls confirms a hypoxic state.
-
Phototoxicity Assay under Normoxic and Hypoxic Conditions
This protocol determines the half-maximal inhibitory concentration (IC50) of Pd(II)TMPyP.
-
Materials:
-
Cancer cell line of interest
-
Pd(II)TMPyP stock solution (in a suitable solvent like DMSO or water)
-
Cell culture medium
-
96-well plates
-
Light source with appropriate wavelength for Pd(II)TMPyP excitation
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based assays are recommended over MTT for hypoxic studies)[2]
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Pd(II)TMPyP in cell culture medium.
-
Replace the medium in the wells with the Pd(II)TMPyP dilutions. Include wells with medium only as a control.
-
Incubate the plates for a predetermined time (e.g., 4-24 hours) to allow for photosensitizer uptake.
-
For the hypoxic group, place the plates in a hypoxic chamber or treat with CoCl₂ as described in Protocol 1. The normoxic group remains in a standard incubator.
-
Following incubation, irradiate the plates with a light source at a specific wavelength and light dose. Keep a set of non-irradiated plates as a "dark toxicity" control.
-
After irradiation, return the plates to their respective incubators (normoxic or hypoxic) for a further 24-48 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 values for both normoxic and hypoxic conditions using appropriate software.
-
Intracellular ROS Detection
This protocol measures the generation of ROS following PDT.
-
Materials:
-
Cancer cell line of interest
-
Pd(II)TMPyP
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy).
-
Incubate cells with Pd(II)TMPyP for the desired time.
-
Induce hypoxia in the designated group as described in Protocol 1.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with a ROS probe like DCFH-DA according to the manufacturer's protocol.
-
Irradiate the cells with the appropriate light source.
-
Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates ROS production.
-
Signaling Pathways and Visualizations
PDT under hypoxic conditions is known to trigger complex cellular signaling cascades. A central player in this response is the transcription factor HIF-1α .
Experimental Workflow
The general workflow for evaluating Pd(II)TMPyP under hypoxic conditions is as follows:
Caption: Experimental workflow for evaluating Pd(II)TMPyP in hypoxic PDT.
PDT-Induced Hypoxia and HIF-1α Activation
PDT itself consumes oxygen, which can exacerbate the hypoxic state of a tumor.[3] This leads to the stabilization of HIF-1α, which then translocates to the nucleus and initiates the transcription of various genes involved in cell survival, angiogenesis, and metabolism. The activation of HIF-1α after PDT is a complex process mediated by several pathways.[4]
Caption: HIF-1α activation pathway in response to PDT-induced hypoxia.
Potential Downstream Signaling of HIF-1α in PDT
The activation of HIF-1 leads to the expression of a suite of genes that can impact the outcome of PDT. Understanding these downstream pathways is crucial for developing combination therapies.
References
Application Notes and Protocols: Pd(II)TMPyP Tetrachloride for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium (II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride, hereafter referred to as Pd(II)TMPyP Tetrachloride, is a synthetic palladium (II) porphyrin complex with significant potential in targeted cancer therapy.[1][2][3][4][5] Its primary application lies in photodynamic therapy (PDT), a minimally invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells.[6][7][8] The cationic nature of the N-methyl-4-pyridyl substituents imparts excellent water solubility, a crucial property for systemic administration.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in research and development of targeted drug delivery systems, with a focus on its application as a photosensitizer in PDT.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₄₄H₃₆Cl₄N₈Pd | [2][3][5] |
| Molecular Weight | 925.04 g/mol | [3][5] |
| CAS Number | 110314-07-3 | [2][3][5] |
| Appearance | Solid | [1] |
| Solubility | High in polar solvents (e.g., water, DMF) | [1] |
| Storage | Room temperature, protected from light | [3] |
Mechanism of Action in Photodynamic Therapy
The therapeutic efficacy of this compound in PDT is predicated on its ability to act as a potent photosensitizer. Upon administration, the compound preferentially accumulates in tumor tissues. Subsequent irradiation with light of a specific wavelength excites the Pd(II)TMPyP molecule to a short-lived singlet state, which then transitions to a longer-lived triplet state via intersystem crossing. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a primary mediator of cytotoxicity in PDT. This process is known as a Type II photochemical reaction. The generated ROS induce oxidative stress, leading to cellular damage and subsequent cell death through apoptosis or necrosis.[7][9][10]
The targeting mechanism of this compound is further enhanced by its ability to interact with and stabilize G-quadruplex DNA structures, which are over-represented in the promoter regions of oncogenes and telomeres.[11] This interaction can inhibit cancer cell proliferation and contribute to the overall anti-tumor effect.
Data Presentation: Photodynamic Efficacy
The phototoxic activity of palladium-porphyrin complexes has been evaluated in various cancer cell lines. The following table summarizes representative IC50 values for closely related Pd(II)-porphyrin complexes, demonstrating their potent anticancer activity upon photoirradiation.
| Compound | Cell Line | Cancer Type | Concentration (µM) | Light Dose (J/cm²) | IC50 | Reference |
| PS2 (a Pd(II)/diphosphine-coordinated meso-tetrapyridyl porphyrin) | MIA PaCa-2 | Pancreatic | 3 | 1.3 ± 0.1 | 1.3 J/cm² | [7] |
| 3-PdTPyP | A375 | Melanoma | N/A | N/A | 0.43 µM | [12] |
| 4-PdTPyP | B16-F10 | Melanoma | N/A | N/A | 0.51 µM | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a multi-step synthesis of this compound, adapted from established methodologies for porphyrin synthesis and metallation.[1]
Step 1: Synthesis of meso-tetra(4-pyridyl)porphyrin (H₂T4PyP)
-
In a reaction vessel, combine propionic acid and nitrobenzene.
-
Heat the mixture to 140-150°C.
-
Add pyrrole and 4-pyridinecarboxaldehyde to the heated solvent mixture.
-
Maintain the reaction at 140-150°C for 4-6 hours.
-
Cool the reaction mixture and purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane/methanol (9:1).
-
Typical yield after purification is 15-20%.
Step 2: Palladium(II) Metalation of H₂T4PyP
-
Dissolve H₂T4PyP (1.0 equivalent) in dimethylformamide (DMF).
-
Add a solution of palladium(II) acetate (Pd(OAc)₂, 2.2 equivalents) in chloroform.
-
Reflux the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Confirm the completion of the reaction by monitoring the shift in the Soret band in the UV-Vis spectrum (typically from around 418 nm to 424 nm).
-
Precipitate the product by adding ice-cold water.
-
Filter the precipitate and wash with methanol.
-
Expected yield is 85-90%.
Step 3: Quaternization of Pyridyl Groups and Anion Exchange
-
Dissolve the palladium-porphyrin complex from Step 2 in anhydrous DMF.
-
Add methyl iodide (CH₃I, 20 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at 60°C for 48 hours under a nitrogen atmosphere to ensure complete quaternization of all four pyridyl groups.
-
To replace the iodide counterions with chloride, dialyze the resulting product against a 1 M sodium chloride (NaCl) solution.
-
Lyophilize the dialyzed solution to obtain the final product, this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)
This protocol details the determination of the phototoxic efficacy of this compound in a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Incubation with Photosensitizer: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (medium without the photosensitizer). Incubate the cells for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.
-
Washing: After incubation, remove the medium containing the photosensitizer and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the designated wells with a light source of an appropriate wavelength (e.g., a laser or LED array emitting light in the Q-band absorption region of the porphyrin, typically 500-650 nm). The light dose can be varied (e.g., 1-10 J/cm²). Keep a set of control plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for an additional 24-48 hours in the dark.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of this compound or light dose to determine the IC50 value.
Protocol 3: Cellular Uptake Assay
This protocol describes the quantification of this compound uptake by cancer cells.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation: Treat the cells with a fixed concentration of this compound (e.g., 5 µM) for various time points (e.g., 1, 4, 8, 12, 24 hours).
-
Washing: At each time point, wash the cells three times with ice-cold PBS to remove any non-internalized compound.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Measure the fluorescence of the cell lysates using a spectrofluorometer. The excitation and emission wavelengths should be optimized for this compound.
-
Alternatively, quantify the palladium content in the cell lysates using inductively coupled plasma mass spectrometry (ICP-MS) for a more direct measure of uptake.
-
-
Protein Normalization: Determine the protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the cellular uptake as the amount of this compound per milligram of total cell protein.
Protocol 4: Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to detect intracellular ROS generation.
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in a 96-well black plate. Treat the cells with this compound as described in the phototoxicity assay protocol.
-
Probe Loading: After incubation with the photosensitizer and washing, load the cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Irradiation: Add fresh medium and irradiate the cells with the appropriate light source and dose.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microscope or a microplate reader (excitation ~488 nm, emission ~525 nm).
-
Data Analysis: Compare the fluorescence intensity of the treated and irradiated cells to that of the control groups (no photosensitizer, no light) to determine the extent of ROS production.
Protocol 5: Apoptosis and Necrosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between apoptotic and necrotic cell death using flow cytometry.
-
Cell Treatment: Treat cells with this compound and light as described in the phototoxicity assay.
-
Cell Harvesting: At a predetermined time post-treatment (e.g., 6, 12, or 24 hours), harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by the treatment.
Protocol 6: G-Quadruplex Stabilization Assay (FRET Melting Assay)
This protocol assesses the ability of this compound to stabilize G-quadruplex DNA using a Förster Resonance Energy Transfer (FRET)-based melting assay.[11]
-
Oligonucleotide Preparation: Use a G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the quencher). An example is F21D, a fluorescently labeled human telomeric DNA sequence.
-
Sample Preparation: In a 96-well plate, prepare solutions containing the FRET-labeled oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.2), with and without various concentrations of this compound.
-
FRET Melting:
-
Use a real-time PCR machine or a dedicated FRET melting instrument.
-
Heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute).
-
Measure the fluorescence of the donor fluorophore at each temperature increment.
-
-
Data Analysis:
-
As the G-quadruplex unfolds with increasing temperature, the distance between the FRET pair increases, leading to an increase in donor fluorescence.
-
Plot the normalized fluorescence against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.
-
An increase in the Tm in the presence of this compound indicates stabilization of the G-quadruplex structure.
-
Signaling Pathways in Pd(II)TMPyP-Mediated Photodynamic Therapy
PDT with porphyrin-based photosensitizers can induce cell death through multiple signaling pathways, primarily initiated by ROS-induced cellular damage. The primary targets include mitochondria and the endoplasmic reticulum (ER).
Mitochondrial (Intrinsic) Pathway of Apoptosis
This is a major pathway activated by PDT. ROS directly damage mitochondrial membranes, leading to the release of pro-apoptotic factors into the cytoplasm.
Caption: Mitochondrial pathway of apoptosis induced by PDT.
Endoplasmic Reticulum (ER) Stress Pathway
ROS can also cause damage to the ER, leading to the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis.[13][14][15]
Caption: ER stress-mediated apoptosis in PDT.
Extrinsic (Death Receptor) Pathway
While less commonly the primary mechanism for porphyrin-based PDT, the extrinsic pathway involving death receptors like Fas can also be activated.[6][16][17][18]
Caption: Extrinsic pathway of apoptosis in PDT.
Conclusion
This compound is a promising photosensitizer for photodynamic therapy with applications in targeted cancer treatment. Its water solubility, preferential tumor accumulation, and potent ROS generation upon photoactivation make it a valuable tool for researchers in oncology and drug development. The provided protocols offer a framework for the synthesis, characterization, and in vitro evaluation of this compound. Further investigations into its in vivo efficacy, biodistribution, and the specific signaling pathways it modulates will be crucial for its translation into clinical applications.
References
- 1. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | 110314-07-3 | Benchchem [benchchem.com]
- 2. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride CAS#: 110314-07-3 [m.chemicalbook.com]
- 3. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | [frontierspecialtychemicals.com]
- 4. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | 110314-07-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Death Pathways in Photodynamic Therapy of Cancer [dspace.mit.edu]
- 10. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the interactions between Pt(II) and Pd(II) derivatives of 5,10,15,20-tetrakis (N-methyl-4-pyridyl) porphyrin and G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of ER stress response in photodynamic therapy: ROS generated in different subcellular compartments trigger diverse cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways | PLOS One [journals.plos.org]
- 15. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]
- 17. Photodynamic therapy induced Fas-mediated apoptosis in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expression of Fas antigen and apoptosis caused by 5,10,15, 20-tetra(4-methoxyphenyl)porphyrin (TMP) on carcinoma cells: implication for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pd(II)TMPyP Tetrachloride Photobleaching Prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pd(II)TMPyP Tetrachloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching during experiments.
Understanding Photobleaching of this compound
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to light. This process leads to a loss of fluorescence signal, which can significantly impact the quality and reliability of experimental data. The primary mechanism involves the transition of the molecule to an excited triplet state. From this long-lived state, it can undergo chemical reactions, often involving molecular oxygen, that lead to its degradation. Palladium porphyrins, including this compound, are generally more photostable than their free-base or other metalloporphyrin counterparts due to a higher oxidation potential, which makes them less susceptible to photooxidation. However, under intense or prolonged illumination, photobleaching remains a significant concern.
The photobleaching of porphyrins is often mediated by the generation of reactive oxygen species (ROS). While this property is beneficial for applications like photodynamic therapy (PDT), it contributes to the degradation of the photosensitizer itself in fluorescence-based imaging and sensing experiments.
Troubleshooting Guide: Minimizing Photobleaching
This guide provides a systematic approach to identifying and resolving photobleaching issues in your experiments with this compound.
Problem 1: Rapid loss of fluorescence signal during imaging.
Possible Causes:
-
High intensity of excitation light.
-
Prolonged exposure to excitation light.
-
High concentration of molecular oxygen in the medium.
-
Absence of protective agents in the medium.
Solutions:
-
Optimize Illumination Conditions:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Neutral density filters can be employed to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for data acquisition. Use automated shutters to block the light path when not actively imaging.
-
Use Intermittent Excitation: Instead of continuous illumination, use pulsed or intermittent excitation to allow the fluorophore to return to the ground state and minimize time spent in the reactive triplet state.
-
-
Control the Chemical Environment:
-
Use Antifade Reagents: Incorporate commercially available or laboratory-prepared antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species or quenching the triplet state.
-
Oxygen Scavenging Systems: For live-cell imaging or solution-based experiments, consider using an oxygen scavenging system, such as the glucose oxidase and catalase (GO-Cat) system, to reduce the concentration of dissolved oxygen.
-
-
Choose Appropriate Imaging Parameters:
-
High-Sensitivity Detectors: Employ sensitive cameras (e.g., EMCCD or sCMOS) that can detect weak signals, allowing for the use of lower excitation intensities.
-
Binning: Increase the signal-to-noise ratio by binning pixels on the camera, which may allow for shorter exposure times.
-
Problem 2: Inconsistent fluorescence intensity between samples.
Possible Causes:
-
Variability in the preparation of antifade reagents.
-
Differences in the age or storage of samples.
-
Inconsistent illumination settings between experiments.
Solutions:
-
Standardize Protocols:
-
Freshly Prepare Reagents: Always use freshly prepared antifade solutions, as their effectiveness can degrade over time.
-
Consistent Mounting: Ensure uniform mounting procedures and the use of the same volume of mounting medium for all samples.
-
Controlled Illumination: Use a calibrated light source and ensure that the exact same illumination settings (power, exposure time, etc.) are used for all samples in a comparative study.
-
-
Proper Sample Storage:
-
Protect from Light: Store stained samples in the dark to prevent photobleaching before imaging.
-
Refrigerate or Freeze: For long-term storage, keep samples at 4°C or -20°C, as recommended for the specific antifade reagent used.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photobleaching for this compound?
A1: The primary mechanism involves the absorption of light, leading to the formation of a long-lived excited triplet state. In the presence of molecular oxygen, this triplet state can generate reactive oxygen species (ROS) through energy transfer (Type II photosensitization) or electron transfer (Type I photosensitization). These highly reactive species can then attack and degrade the porphyrin macrocycle, leading to a loss of fluorescence.
Q2: Are there any specific antifade reagents recommended for porphyrins?
A2: While there is limited data specifically comparing antifade reagents for this compound, several general-purpose antifade reagents are effective for a wide range of fluorophores, including porphyrins. These can be broadly categorized as:
-
Antioxidants/Free Radical Scavengers: These molecules, such as n-propyl gallate (NPG), p-phenylenediamine (PPD), and Trolox (a water-soluble vitamin E analog), react with and neutralize ROS.
-
Triplet State Quenchers: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) can directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it can undergo photochemistry.
Q3: Can I prepare my own antifade mounting medium?
A3: Yes, several recipes for effective homemade antifade mounting media are available. A common and effective formulation is based on n-propyl gallate.
Q4: How does the presence of oxygen affect the photostability of this compound?
A4: The effect of oxygen is complex. In many cases, oxygen acts as a triplet state quencher, which can reduce the lifetime of the reactive triplet state and thus decrease photobleaching. However, the interaction of the triplet state with oxygen also leads to the formation of singlet oxygen, a highly reactive species that is a major contributor to photobleaching. Therefore, while removing oxygen can increase the triplet state lifetime, it can also eliminate the primary pathway for ROS-mediated degradation. For planar palladium porphyrins, the absence of oxygen can lead to a significant decrease in photostability. The optimal oxygen concentration for minimizing photobleaching may need to be determined empirically for your specific experimental system.
Q5: Does the solvent or mounting medium affect the photostability of this compound?
A5: Yes, the local environment plays a crucial role. The viscosity of the medium can affect the diffusion of oxygen and other reactive species. The pH of the medium can also influence the photophysical properties of the porphyrin. For instance, aggregation of porphyrins, which can be solvent-dependent, may alter their photostability. It is important to use a high-quality, purified solvent or a well-defined buffer system for consistent results.
Quantitative Data on Photobleaching Prevention
| Antifade Agent | Concentration | Target Fluorophore(s) | Reported Effectiveness |
| n-Propyl gallate (NPG) | 2-4% in glycerol/PBS | Various fluorophores | Significantly reduces fading |
| p-Phenylenediamine (PPD) | 0.1-1% in glycerol/PBS | Various fluorophores | Effective, but can be toxic and may discolor |
| DABCO | 1-2.5% in glycerol/PBS | Various fluorophores | Good triplet state quencher |
| Trolox | 1-2 mM | Various fluorophores | Effective antioxidant and triplet quencher |
| Glucose Oxidase/Catalase | Enzymatic system | Various fluorophores | Efficiently removes dissolved oxygen |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade)
-
Phosphate-Buffered Saline (PBS), 10X stock solution, pH 7.4
-
Deionized water
-
50 mL conical tube
Procedure:
-
Prepare a 1X PBS solution by diluting the 10X stock with deionized water.
-
In the 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 1X PBS. Mix thoroughly by vortexing.
-
Prepare a 10% (w/v) stock solution of n-propyl gallate in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add 100 µL of the 10% n-propyl gallate stock solution to the glycerol/PBS mixture to achieve a final concentration of 0.1% NPG.
-
Mix thoroughly by vortexing until the n-propyl gallate is completely dissolved.
-
Store the antifade mounting medium in a light-protected container at 4°C for short-term use (up to a month) or at -20°C for long-term storage.
Usage: After the final washing step of your staining protocol, remove as much liquid as possible from the coverslip or slide. Add a small drop of the NPG antifade mounting medium to the sample and carefully place a coverslip over it, avoiding air bubbles. Seal the edges of the coverslip with nail polish for long-term storage.
Protocol 2: Implementing an Oxygen Scavenging System for Live-Cell Imaging
Materials:
-
Glucose Oxidase (Sigma-Aldrich, Cat. No. G2133)
-
Catalase (Sigma-Aldrich, Cat. No. C40)
-
D-Glucose
-
Imaging buffer appropriate for your cells (e.g., HBSS or DMEM without phenol red)
Procedure:
-
Prepare a stock solution of glucose oxidase (e.g., 10 mg/mL in PBS) and catalase (e.g., 5 mg/mL in PBS). Store in small aliquots at -20°C.
-
On the day of the experiment, prepare the imaging buffer containing 10 mM D-glucose.
-
Just before imaging, add glucose oxidase and catalase to the imaging buffer to final concentrations of approximately 40 µg/mL and 20 µg/mL, respectively.
-
Replace the cell culture medium with the imaging buffer containing the oxygen scavenging system.
-
Proceed with live-cell imaging. The enzymatic reaction will consume dissolved oxygen in the medium, thereby reducing ROS-mediated photobleaching.
Note: The optimal concentrations of glucose oxidase and catalase may need to be adjusted for your specific cell type and experimental conditions to ensure cell viability.
Visualizing the Photobleaching Process and Prevention Strategies
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of a fluorophore and points of intervention for prevention strategies.
Technical Support Center: Optimizing Pd(II)TMPyP-Mediated Photodynamic Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photosensitizer Pd(II)TMPyP in photodynamic therapy (PDT). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your light dosage and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Pd(II)TMPyP-mediated PDT?
A1: Photodynamic therapy (PDT) with Pd(II)TMPyP involves the administration of this photosensitizer, which is then activated by light of a specific wavelength.[1] Upon activation, the photosensitizer transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) through a Type II reaction, and other ROS like superoxide ions and hydroxyl radicals via Type I reactions.[2][3][4] These ROS induce cellular damage, leading to cell death through apoptosis, necrosis, or autophagy, and can also damage tumor vasculature.[5][6][7]
Q2: Which wavelength of light is optimal for activating Pd(II)TMPyP?
A2: The optimal wavelength for activating a photosensitizer corresponds to its absorption peaks. For porphyrin-based photosensitizers like TMPyP, there is a strong absorption band in the blue light region (around 422 nm, known as the Soret band) and weaker bands in the longer wavelength region (Q bands).[8] While blue light is effective, red light (in the 600-900 nm range) is often preferred for treating deeper tissues due to its greater penetration depth.[9] It is crucial to match the light source's wavelength to the specific absorption spectrum of your Pd(II)TMPyP preparation.
Q3: How do I determine the initial light dose for my experiments?
A3: The optimal light dose, or radiant exposure (measured in J/cm²), is dependent on the cell type or tissue, the concentration of Pd(II)TMPyP, and the light delivery rate (fluence rate, in mW/cm²).[10] A common starting point for in vitro studies is to perform a dose-response matrix experiment. This involves testing a range of photosensitizer concentrations against a range of light doses. For instance, you could test concentrations of 0.25, 0.5, and 5 µM of Pd(II)TMPyP with light doses of 5 and 25 J/cm².[11] The goal is to find a dose that maximizes target cell death while minimizing damage to healthy cells.
Q4: What is the difference between apoptosis and necrosis in the context of PDT?
A4: Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled form of cell death resulting from acute cellular injury.[5] The mode of cell death in PDT can be influenced by the light dose. Lower light doses may predominantly induce apoptosis, while higher doses can cause a shift towards necrosis due to extensive cellular damage and rapid depletion of intracellular ATP.[7][12] The subcellular localization of the photosensitizer also plays a role; mitochondrial accumulation often leads to apoptosis.[6][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low phototoxicity or inconsistent results | Suboptimal light dose: The light energy may be too low to effectively activate the photosensitizer. | Optimize light dose: Perform a light dose-response curve to determine the optimal radiant exposure (J/cm²). Consider that increasing the light dose may not always lead to better outcomes and could increase side effects.[14] |
| Incorrect wavelength: The light source wavelength may not match the absorption peak of Pd(II)TMPyP. | Verify light source: Ensure your light source's emission spectrum aligns with the Q-band of Pd(II)TMPyP for better tissue penetration.[9] Check the manufacturer's specifications for your photosensitizer. | |
| Low oxygen concentration: PDT is an oxygen-dependent process. Hypoxic conditions in the target tissue will reduce ROS production.[15] | Monitor oxygen levels: If possible, measure tissue oxygenation. Consider using light fractionation (dividing the light dose into two or more exposures with a dark interval) to allow for tissue reoxygenation.[16] | |
| Insufficient cellular uptake of Pd(II)TMPyP: The photosensitizer may not be accumulating effectively in the target cells. | Optimize incubation time: Perform a time-course experiment to determine the optimal incubation period for maximal cellular uptake.[17] Cellular uptake can be quantified using fluorescence-based methods like flow cytometry.[17] | |
| High damage to non-target cells/tissue | Light dose is too high: Excessive light energy can lead to non-specific damage. | Reduce light dose or fluence rate: Lower the radiant exposure (J/cm²) or the rate of light delivery (mW/cm²).[10] A lower fluence rate can sometimes be more effective.[10] |
| Photosensitizer not cleared from healthy tissue: A short drug-to-light interval may not allow for sufficient clearance of the photosensitizer from surrounding healthy tissue. | Adjust drug-to-light interval: Increase the time between photosensitizer administration and light application to improve tumor-to-normal tissue ratio. This interval can range from hours to days depending on the photosensitizer's pharmacokinetics.[15] | |
| Post-treatment photosensitivity: The patient or cell culture may be exposed to ambient light after the procedure, causing unintended activation of the remaining photosensitizer. | Provide light protection: Advise patients to avoid direct sunlight and bright indoor lights for a specific period post-treatment.[18][19] In vitro, keep cell cultures in the dark after treatment, except during analysis. | |
| Inconsistent Reactive Oxygen Species (ROS) Measurement | Inappropriate ROS detection method: The chosen fluorescent probe may not be specific for the type of ROS generated or may be unstable. | Select appropriate probes: Use specific fluorescent probes for different ROS, such as Singlet Oxygen Sensor Green (SOSG) for singlet oxygen.[4] Be aware of the limitations and potential artifacts of each probe. |
| Signal saturation: The concentration of the fluorescent probe may be too low, leading to saturation of the signal at high ROS production levels.[20] | Optimize probe concentration: Ensure the concentration of the ROS sensor is not a limiting factor in your assay.[20] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay (MTT Assay)
This protocol is used to determine the cell viability after PDT.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[17]
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of Pd(II)TMPyP (e.g., 0.1 µM to 10 µM). Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.[17]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Light Irradiation: Add fresh, phenol red-free medium. Irradiate the cells with a light source of the appropriate wavelength. Deliver a range of light doses (e.g., 1 to 20 J/cm²). Keep a set of plates as "dark controls" (incubated with Pd(II)TMPyP but not irradiated).
-
Post-Irradiation Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Quantification of Intracellular ROS
This protocol uses a fluorescent probe to measure ROS production inside cells.
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Photosensitizer and Probe Incubation: Incubate the cells with Pd(II)TMPyP for the optimized duration. In the final 30-60 minutes of incubation, add a ROS-sensitive fluorescent probe (e.g., Singlet Oxygen Sensor Green) to the medium.
-
Washing: Gently wash the cells with PBS to remove extracellular photosensitizer and probe.
-
Live-Cell Imaging: Place the dish on a fluorescence microscope stage.
-
Irradiation and Imaging: Acquire a baseline fluorescence image before irradiation. Then, irradiate the cells with the treatment light while simultaneously capturing fluorescence images at regular time intervals.
-
Data Analysis: Quantify the change in fluorescence intensity over time in the treated cells compared to control cells (no photosensitizer or no light). An increase in fluorescence indicates ROS production.[20]
Visualizations
Signaling Pathways in Pd(II)TMPyP-Mediated PDT
Caption: PDT-induced cell death and survival pathways.
Experimental Workflow for Light Dose Optimization
Caption: Workflow for optimizing PDT light dosage in vitro.
Logical Relationship for Troubleshooting Low Phototoxicity
Caption: Troubleshooting logic for low PDT efficacy.
References
- 1. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. A Comprehensive Study of Reactive Oxygen Species Explicit Dosimetry for Pleural Photodynamic Therapy | MDPI [mdpi.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Which cell death modality wins the contest for photodynamic therapy of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the light source in antimicrobial photodynamic therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01051K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Initiation of apoptosis versus necrosis by photodynamic therapy with chloroaluminum phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathways in cell death and survival after photodynamic therapy [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal light dose for interstitial photodynamic therapy in treatment for malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advanced Light Source Technologies for Photodynamic Therapy of Skin Cancer Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Photodynamic Therapy | American Cancer Society [cancer.org]
- 20. jsr.org [jsr.org]
Technical Support Center: Cationic Porphyrins in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the dark toxicity of cationic porphyrins in their cell culture experiments.
Troubleshooting Guides
Issue 1: High Background Dark Toxicity in Cytotoxicity Assays
Question: I am observing significant cell death in my control group (cells treated with the cationic porphyrin but not exposed to light). How can I reduce this dark toxicity?
Answer: High dark toxicity can confound the results of photodynamic therapy (PDT) experiments. Here are several factors to investigate and potential solutions:
-
Porphyrin Concentration: Cationic porphyrins can exhibit dark toxicity at high concentrations.[1][2]
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration of your specific cationic porphyrin that maximizes phototoxicity while minimizing dark toxicity.
-
Start with a lower concentration range and titrate up. For some porphyrins, dark toxicity is minimal at concentrations up to 10 µM.[3]
-
-
-
Incubation Time: Longer incubation times can lead to increased cellular uptake and potential for dark toxicity.
-
Troubleshooting:
-
Optimize the incubation time. Test various incubation periods (e.g., 4, 12, 24 hours) to find the shortest time required for sufficient cellular uptake for photodynamic activation without causing significant dark toxicity.[4]
-
-
-
Porphyrin Aggregation: Cationic porphyrins can aggregate in culture media, which can influence their uptake and toxicity.[5] The formation of aggregates is influenced by factors such as concentration and the presence of salts in the media.[6]
-
Troubleshooting:
-
Prepare fresh solutions of the porphyrin for each experiment.
-
Ensure complete dissolution of the porphyrin in the solvent before diluting it in culture medium.
-
Visually inspect the medium for any precipitation after adding the porphyrin.
-
-
-
Serum Interaction: Serum proteins can interact with cationic porphyrins, affecting their aggregation state, bioavailability, and toxicity.[7][8]
-
Troubleshooting:
-
Consider reducing the serum concentration in your culture medium during the porphyrin incubation step. However, be mindful that serum starvation itself can induce cellular stress and affect results.[9]
-
If possible, conduct initial toxicity screenings in both serum-containing and serum-free media to understand the influence of serum on your specific porphyrin and cell line.[4][10]
-
-
Issue 2: Inconsistent Results Between Experiments
Question: My results for dark toxicity vary significantly between experiments, even when I use the same protocol. What could be causing this inconsistency?
Answer: Inconsistent results are often due to subtle variations in experimental conditions. Here are some common sources of variability and how to address them:
-
Cell Culture Conditions:
-
Troubleshooting:
-
Ensure your cells are in the exponential growth phase and at a consistent confluency for each experiment.
-
Use a standardized cell seeding density.
-
Regularly test your cell lines for mycoplasma contamination.
-
-
-
Porphyrin Solution Preparation:
-
Troubleshooting:
-
Prepare porphyrin stock solutions in a suitable solvent (e.g., DMSO) and store them properly (e.g., at -20°C, protected from light).
-
Always use the same procedure for diluting the stock solution into the culture medium.
-
-
-
Assay Protocol:
-
Troubleshooting:
-
Ensure consistent incubation times for both porphyrin treatment and the final assay steps (e.g., MTT incubation).
-
Thoroughly mix the contents of each well after adding reagents.
-
Use a multi-channel pipette to add reagents to minimize timing differences across the plate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cationic porphyrin dark toxicity?
A1: The dark toxicity of cationic porphyrins is primarily attributed to their interaction with cellular membranes and organelles, leading to disruption of their normal functions. Key mechanisms include:
-
Mitochondrial Damage: Cationic porphyrins can accumulate in mitochondria due to the negative mitochondrial membrane potential. This can disrupt the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis or necrosis.[11][12]
-
Lysosomal Destabilization: The cationic and lipophilic nature of these molecules can lead to their accumulation in lysosomes. This can cause lysosomal membrane permeabilization (LMP), releasing lysosomal enzymes into the cytoplasm and initiating cell death pathways.[13][14]
-
Protein Aggregation: In the absence of light, porphyrins can bind to and induce the aggregation of cellular proteins, leading to proteotoxicity and disruption of cellular homeostasis.[15]
Q2: How does the structure of a cationic porphyrin affect its dark toxicity?
A2: The number and distribution of positive charges on the porphyrin macrocycle play a crucial role in its dark toxicity. Generally, the dark cytotoxicity of cationic porphyrins can vary significantly based on their overall charge and its spatial arrangement. For example, a di-cationic porphyrin with adjacent charges (DADP-a) has been shown to have a higher dark toxicity (lower IC50) than a similar molecule with opposite charges (DADP-o) or porphyrins with one, three, or four cationic groups.[16]
Q3: Can the type of cell culture medium influence the observed dark toxicity?
A3: Yes, components of the cell culture medium can modulate the apparent dark toxicity. For instance, serum proteins can bind to porphyrins, affecting their availability to the cells.[7][17] Some media components themselves can have photosensitizing properties or interfere with light transmission, which is more a concern for phototoxicity studies but highlights the importance of consistent media formulation.[3]
Q4: What are the recommended control groups for an experiment investigating porphyrin dark toxicity?
A4: To accurately assess dark toxicity, you should include the following controls:
-
Untreated Cells: Cells that have not been exposed to the porphyrin or any solvent. This serves as your baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the porphyrin. This controls for any toxicity caused by the solvent itself.
-
Porphyrin-Treated (Dark Control): Cells incubated with the cationic porphyrin at various concentrations but kept in complete darkness. This is your primary group for measuring dark toxicity.
-
Porphyrin-Treated (Light-Exposed): This would be your experimental group for assessing phototoxicity, for comparison.
Data Presentation
Table 1: Dark Cytotoxicity (IC50) of Various Cationic Porphyrins in HEp2 Cells
| Porphyrin | Number of Cationic Groups | IC50 (µM) in Dark |
| DADP-a | 2 (adjacent) | 25 |
| MAP | 1 | 75 |
| TRAP | 3 | 175 |
| TEAP | 4 | 230 |
| DADP-o | 2 (opposite) | 445 |
Data summarized from a study on HEp2 cells.[16] IC50 values represent the concentration of the porphyrin that causes a 50% reduction in cell viability in the absence of light.
Experimental Protocols
Protocol 1: Assessing Dark Cytotoxicity using the MTT Assay
This protocol is a standard method for evaluating cell viability and can be adapted to specifically measure the dark toxicity of cationic porphyrins.[1][18][19][20]
Materials:
-
Cationic porphyrin stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Porphyrin Treatment: Prepare serial dilutions of your cationic porphyrin in culture medium. Remove the old medium from the wells and add 100 µL of the porphyrin-containing medium to the respective wells. Include vehicle and untreated controls.
-
Incubation (Dark): Wrap the plate completely in aluminum foil to protect it from light and incubate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Re-wrap the plate in foil and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from the media-only wells.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of Aggregated Cationic Porphyrins with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between a cationic porphyrin and bovine serum albumin studied by surface plasmon resonance, fluorescence spectroscopy and cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Evaluation of a Serum-Free Medium for Human Epithelial and Stromal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of cationic meso-porphyrins with liposomes, mitochondria and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Dysfunction and Damage Associated Molecular Patterns (DAMPs) in Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Death pathways associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Quenching of Pd(II)TMPyP Phosphorescence and its Prevention
This technical support center is designed for researchers, scientists, and drug development professionals working with the phosphorescent probe Pd(II) meso-tetra(4-N-methylpyridyl)porphyrin (Pd(II)TMPyP). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly concerning the quenching of its phosphorescence and methods for prevention.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is phosphorescence quenching?
A1: Phosphorescence quenching is a process that decreases the intensity and/or lifetime of the phosphorescence emission of a substance. This occurs when the excited triplet state of the phosphorescent molecule (the phosphor) is deactivated by interaction with another molecule, known as a quencher, returning to the ground state without emitting a photon.
Q2: What is the primary quencher of Pd(II)TMPyP phosphorescence in my experiments?
A2: In most experimental settings, the primary quencher of Pd(II)TMPyP phosphorescence is molecular oxygen (O₂). The interaction is highly efficient and forms the basis of many optical oxygen sensing applications.[1]
Q3: How does oxygen quench the phosphorescence of Pd(II)TMPyP?
A3: The quenching of Pd(II)TMPyP phosphorescence by oxygen is a collisional (dynamic) process. The energy from the excited triplet state of the Pd(II)TMPyP molecule is transferred to the ground state triplet oxygen molecule, resulting in the formation of highly reactive singlet oxygen and the non-radiative decay of the porphyrin to its ground state.
Q4: My experiment is supposed to be anaerobic, but I'm still observing quenching. What could be the cause?
A4: If you observe quenching in a supposedly oxygen-free environment, consider the following possibilities:
-
Incomplete deoxygenation: Ensure your deoxygenation procedure (e.g., purging with an inert gas like argon or nitrogen) is thorough and that your experimental setup is perfectly sealed.
-
Other quenchers: Other molecules or ions present in your sample can also act as quenchers. These can include heavy atoms, certain metal ions, and organic molecules with suitable redox potentials.
-
Aggregation: At higher concentrations, Pd(II)TMPyP can form aggregates, which can lead to self-quenching of phosphorescence.[2]
Q5: How can I prevent the quenching of Pd(II)TMPyP phosphorescence?
A5: Preventing quenching often involves shielding the Pd(II)TMPyP molecule from quenchers. A highly effective method is to intercalate the porphyrin into the DNA double helix. This encapsulation protects the Pd(II)TMPyP from collisional quenching by molecular oxygen dissolved in the solution, leading to a significant enhancement of its phosphorescence intensity.[3] Other strategies include embedding the porphyrin in a protective polymer matrix or working in deoxygenated environments.
Q6: What is the difference between static and dynamic quenching?
A6:
-
Dynamic (Collisional) Quenching: This involves diffusion-controlled encounters between the excited phosphor and the quencher. An increase in temperature, which increases the rate of diffusion, will typically increase the efficiency of dynamic quenching. Dynamic quenching affects both the phosphorescence intensity and the excited-state lifetime.
-
Static Quenching: This occurs when the phosphor and quencher form a non-phosphorescent complex in the ground state. An increase in temperature often leads to the dissociation of this complex, resulting in a decrease in static quenching. Static quenching only reduces the phosphorescence intensity, not the lifetime of the uncomplexed phosphor.
Q7: How does aggregation affect the phosphorescence of Pd(II)TMPyP?
A7: Aggregation of Pd(II)TMPyP molecules, often driven by π-π stacking interactions, can significantly reduce the phosphorescence quantum yield and lifetime.[1][2] This self-quenching occurs because the formation of aggregates provides non-radiative decay pathways for the excited state energy.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very weak phosphorescence signal | 1. Presence of a strong quencher (e.g., oxygen). 2. Incorrect instrument settings. 3. Low concentration of Pd(II)TMPyP. 4. Aggregation of Pd(II)TMPyP. | 1. Deoxygenate the solution thoroughly by purging with high-purity nitrogen or argon for at least 15-20 minutes.2. Check the excitation and emission wavelengths, slit widths, and detector gain on your spectrofluorometer.3. Increase the concentration of Pd(II)TMPyP, but be mindful of potential aggregation.4. Dilute the sample or add agents to prevent aggregation (see Section 4). |
| Phosphorescence intensity decreases over time | 1. Photobleaching. 2. Leak in the experimental setup allowing oxygen ingress. 3. Chemical degradation of the sample. | 1. Reduce the excitation light intensity or the exposure time.2. Check all seals and connections in your cuvette or sample holder.3. Ensure the solvent is pure and free of reactive species. Store the stock solution in the dark and at a low temperature. |
| Non-linear Stern-Volmer plot | 1. Presence of both static and dynamic quenching. 2. Heterogeneous environment of the phosphor. 3. Formation of ground-state complexes. | 1. Perform temperature-dependent and lifetime measurements to distinguish between the two quenching mechanisms.2. This can occur if the Pd(II)TMPyP is in different environments (e.g., some bound and some free). Analyze the data using models that account for heterogeneity.3. Use absorption spectroscopy to check for changes in the ground-state spectrum upon addition of the quencher. |
| Unexpectedly short phosphorescence lifetime | 1. Presence of an efficient quencher. 2. High temperature. 3. Solvent effects. | 1. Identify and remove the quenching species. This could be residual oxygen or other impurities.2. Perform measurements at a lower, controlled temperature.3. The solvent can influence the excited state lifetime. Refer to literature data for expected lifetimes in your solvent. |
Section 3: Data Presentation
Table 1: Photophysical Properties of Pd(II)TMPyP in Different Environments
| Property | Value | Conditions | Reference |
| Phosphorescence Maximum (λem) | ~700 nm | Aqueous solution, room temperature | [3] |
| Phosphorescence Lifetime (τp) in degassed aqueous solution | Varies with conditions (µs range) | Deoxygenated aqueous solution | [1] |
| Phosphorescence Lifetime (τp) in air-saturated aqueous solution | Significantly shorter than in degassed solution | Air-saturated aqueous solution | [1] |
| Phosphorescence Quantum Yield (Φp) in degassed aqueous solution | Low in the absence of protective agents | Deoxygenated aqueous solution | [1] |
| Phosphorescence Quantum Yield (Φp) when intercalated in DNA | Significantly enhanced | In the presence of DNA | [3] |
Table 2: Quenching of Metalloporphyrin Phosphorescence by Various Quenchers
| Quencher | Quenching Mechanism | Expected Efficiency | Notes |
| Molecular Oxygen (O₂) | Dynamic (Collisional) | High | The most common and efficient quencher. |
| Iodide (I⁻) | Dynamic (Heavy-atom effect) | Moderate to High | Efficiency depends on solvent and accessibility of the phosphor.[4] |
| Acrylamide | Dynamic (Collisional) | Moderate | A neutral quencher often used to probe the accessibility of fluorophores. |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Static and/or Dynamic | Varies | Can quench via heavy-atom effect or by forming non-phosphorescent complexes.[5] |
| Nitroxide Radicals | Dynamic (Electron exchange) | High | Efficient quenchers due to their paramagnetic nature. |
Section 4: Experimental Protocols
Protocol for Measuring Phosphorescence Lifetime of Pd(II)TMPyP
This protocol outlines the general steps for measuring the phosphorescence lifetime of Pd(II)TMPyP using a time-resolved spectrofluorometer.
Materials:
-
Pd(II)TMPyP stock solution
-
Desired solvent (e.g., deionized water, buffer)
-
High-purity nitrogen or argon gas
-
Quartz cuvette with a septum-sealed cap
-
Time-resolved spectrofluorometer with a pulsed excitation source (e.g., laser or flashlamp) and a fast detector (e.g., photomultiplier tube).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of Pd(II)TMPyP in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Transfer the solution to the quartz cuvette.
-
-
Deoxygenation:
-
Bubble high-purity nitrogen or argon gas through the solution for at least 15-20 minutes using a long needle that reaches the bottom of the cuvette. Use a second, shorter needle as a vent.
-
After purging, quickly remove the needles and seal the cuvette tightly with the septum cap to prevent re-oxygenation.
-
-
Instrument Setup:
-
Set the excitation wavelength to a value within the Soret band of Pd(II)TMPyP (around 420-424 nm).
-
Set the emission wavelength to the maximum of the phosphorescence band (around 700 nm).
-
Adjust the instrument parameters (e.g., pulse rate, time window, detector voltage) to optimize the signal-to-noise ratio and to capture the full decay of the phosphorescence. The time window should be set to be at least 5-10 times the expected lifetime.
-
-
Data Acquisition:
-
Acquire the phosphorescence decay curve.
-
Acquire an instrument response function (IRF) by scattering the excitation light into the detector using a non-fluorescent scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Analysis:
-
Fit the decay curve to an exponential decay model (single, multi-exponential) after deconvolution with the IRF. The phosphorescence lifetime (τ) is the time it takes for the intensity to decay to 1/e of its initial value.
-
Protocol for Determining Phosphorescence Quantum Yield (Φp) of Pd(II)TMPyP (Comparative Method)
This protocol describes the determination of the phosphorescence quantum yield of Pd(II)TMPyP by comparing its emission to that of a standard with a known quantum yield.
Materials:
-
Pd(II)TMPyP solution
-
A phosphorescence standard with a known quantum yield and emission in a similar spectral region (e.g., a well-characterized Pt(II) or Pd(II) porphyrin).
-
Solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a phosphorescence mode.
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the Pd(II)TMPyP sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
-
Measure Absorbance:
-
Measure the UV-Vis absorption spectra of all solutions.
-
-
Measure Phosphorescence Spectra:
-
Using the spectrofluorometer, measure the phosphorescence emission spectrum of each solution. The excitation wavelength must be the same for all measurements. Ensure the instrument settings are identical for all sample and standard measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected phosphorescence emission spectrum for each solution.
-
Plot the integrated phosphorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots (Grad) is proportional to the phosphorescence quantum yield.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term is 1.
-
-
Protocol for Preventing Aggregation of Pd(II)TMPyP in Aqueous Solution
General Recommendations:
-
Work at low concentrations: Aggregation is a concentration-dependent phenomenon. Whenever possible, use the lowest concentration of Pd(II)TMPyP that provides an adequate signal.[2]
-
Control pH and Ionic Strength: The aggregation of charged porphyrins like Pd(II)TMPyP can be influenced by the pH and ionic strength of the solution. The presence of salts can screen the electrostatic repulsion between the positively charged porphyrin molecules, promoting aggregation.[6] It is advisable to work at a controlled pH and to be aware of the effects of salt concentration.
-
Use of Surfactants: In some cases, the addition of a surfactant at a concentration above its critical micelle concentration (CMC) can help to monomerize aggregated porphyrins by encapsulating them within micelles.
-
Addition of DNA: As mentioned previously, the intercalation of Pd(II)TMPyP into DNA is a very effective way to prevent aggregation and self-quenching.[3]
Procedure for Disaggregation: If you suspect aggregation has occurred (indicated by changes in the absorption spectrum, such as a broadening or splitting of the Soret band), you can try the following:
-
Dilution: Dilute the stock solution significantly.
-
Sonication: Briefly sonicate the solution to help break up aggregates.
-
pH Adjustment: Adjust the pH of the solution. For cationic porphyrins, moving to a more acidic or basic pH can sometimes disrupt aggregation, depending on the specific interactions.
Section 5: Mandatory Visualizations
Caption: Signaling pathways for phosphorescence and quenching of Pd(II)TMPyP.
Caption: Experimental workflow for phosphorescence lifetime measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Time-resolved and steady-state fluorescence quenching of N-acetyl-l-tryptophanamide by acrylamide and iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Hg2+ Sensing via Quenching the Fluorescence of the Complex between Polythymine and 5,10,15,20-tetrakis(N-methyl-4-pyridyl) Porphyrin (TMPyP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of Charged Porphyrins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with charged porphyrins. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to cellular uptake efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: My charged porphyrin exhibits low cellular uptake. What are the common reasons for this?
A1: Low cellular uptake of charged porphyrins can be attributed to several factors:
-
High Hydrophilicity: Highly charged porphyrins are often very water-soluble, which can hinder their ability to cross the lipophilic cell membrane.
-
Electrostatic Repulsion: Anionic porphyrins may be repelled by the negatively charged cell surface (glycocalyx).
-
Aggregation: Porphyrins have a tendency to aggregate in aqueous solutions, and these aggregates are often too large to be efficiently taken up by cells.[1][2]
-
Inefficient Endocytosis: If the porphyrin relies on endocytosis for uptake, factors that inhibit this process in your specific cell line can reduce uptake efficiency.[3]
Q2: How can I improve the cellular uptake of my cationic porphyrin?
A2: Several strategies can be employed to enhance the cellular uptake of cationic porphyrins:
-
Optimize Amphiphilicity: Modifying the porphyrin structure to have a balance of hydrophilic and lipophilic properties can improve membrane interaction and uptake. The number and distribution of positive charges can significantly affect uptake and intracellular localization.[4][5]
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs, such as TAT peptide, are short peptides that can traverse biological membranes and can be conjugated to porphyrins to facilitate their intracellular delivery.[6][7][8] This has been shown to significantly increase cellular internalization.[6]
-
Formulation in Nanoparticles: Encapsulating the porphyrin in nanoparticle systems like liposomes, gold nanoparticles, or polymeric nanoparticles can improve solubility, reduce aggregation, and enhance cellular uptake through endocytosis.[1][9][10]
-
Ion Exchange: Replacing smaller counterions with bulkier ones can reduce aggregation and enhance the photodynamic effect, which is often linked to uptake.[11]
Q3: What are the best methods to increase the uptake of anionic porphyrins?
A3: For anionic porphyrins, strategies to overcome electrostatic repulsion and improve uptake include:
-
Chemical Modification: Introducing carboxylic acid groups instead of sulfonic acid groups can sometimes increase phototoxicity, which is correlated with uptake, although having too many can be detrimental.[12]
-
Nanoparticle Encapsulation: Using nanocarriers like liposomes or hybrid nanoparticles can mask the negative charge and facilitate entry into the cell.[1][10]
-
Conjugation to Targeting Ligands: Attaching molecules that bind to specific receptors on the cancer cell surface, such as folic acid, can promote receptor-mediated endocytosis and significantly increase intracellular uptake.[12][13]
Q4: How does the charge of the porphyrin affect its subcellular localization?
A4: The overall charge and its distribution on the porphyrin macrocycle play a crucial role in determining its subcellular destination. Cationic porphyrins are known to target and accumulate in mitochondria due to the negative mitochondrial membrane potential.[4][11][14] They can also localize in the plasma membrane, endoplasmic reticulum, and lysosomes.[4] The specific localization can be influenced by the number and arrangement of the cationic groups.[4]
Q5: What is the role of endocytosis in the uptake of charged porphyrins?
A5: Endocytosis is a key mechanism for the cellular internalization of many porphyrins, especially those formulated in nanoparticles or conjugated to larger molecules.[3][15] Studies have shown that for certain porphyrins, uptake is mediated by dynamin-dependent and clathrin-mediated endocytosis.[3][16] Inhibitors of these pathways can be used to experimentally verify the uptake mechanism.[3]
Troubleshooting Guides
Problem 1: High dark toxicity observed with my charged porphyrin.
| Possible Cause | Troubleshooting Steps |
| Porphyrin Aggregation | Aggregates can sometimes exhibit higher non-specific toxicity. Characterize the aggregation state of your porphyrin in culture media using UV-Vis spectroscopy. Consider using a different solvent for the stock solution or modifying the porphyrin to improve solubility. |
| High Concentration | The concentration of the porphyrin may be too high, leading to off-target effects. Perform a dose-response experiment to determine the optimal concentration with minimal dark toxicity and maximal phototoxicity.[17] |
| Intrinsic Toxicity | Some porphyrin structures, particularly certain metalloporphyrins, can have inherent toxicity.[18] If possible, screen different porphyrin analogs or consider encapsulating the porphyrin in a biocompatible nanocarrier to reduce exposure of healthy cells.[1] |
Problem 2: Inconsistent results in cellular uptake experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | Ensure that cells are in the logarithmic growth phase for all experiments.[17] Passage number and cell density at the time of the experiment should be kept consistent. |
| Porphyrin Solution Instability | Prepare fresh porphyrin solutions for each experiment, as they can degrade or aggregate over time. Protect porphyrin solutions from light to prevent premature activation.[18] |
| Incubation Time | Cellular uptake is a time-dependent process.[17][19] Perform a time-course experiment to determine the optimal incubation time for maximal uptake in your cell line. |
| Washing Steps | Inadequate washing after incubation can leave extracellularly bound porphyrin, leading to artificially high uptake measurements. Ensure thorough but gentle washing with PBS.[17] |
Quantitative Data Summary
Table 1: Comparison of Cellular Uptake Enhancement Strategies
| Porphyrin Type | Enhancement Strategy | Cell Line | Fold Increase in Uptake (approx.) | Reference |
| Unspecified | Conjugation with TAT peptide | - | Higher cellular internalization | [6] |
| Anionic (with folate linkage) | Folic acid conjugation | KB cells | 7 times more intracellular uptake | [12][13] |
| Cationic (di-cationic) | Optimized charge distribution | HEp2 cells | Highest accumulation in the series | [4] |
| Hydrophobic | Encapsulation in liposomes | MKN28 cells | Enhanced cell uptake | [1] |
| Cationic (Porphyrin 1) | Guanidinium and methyl imidazolium substitution | HeLa | ~15-fold higher than TMPyP4 | [20] |
Table 2: Phototoxicity of Charged Porphyrins with Different Modifications
| Porphyrin | Modification | Cell Line | IC50 (µM) at specified light dose | Reference |
| DADP-a | Di-cationic | HEp2 | 3 µM at 1 J/cm² | [4] |
| MAP | Mono-cationic | HEp2 | Most phototoxic of the series | [4] |
| TEAP | Tetra-cationic | HEp2 | ~8 µM at 1 J/cm² | [4] |
| Porphyrin-platinum conjugate (52) | Platinum conjugation and isomeric form | - | LD50 = 25 nM at 1 J/cm² | [12] |
| P-HNP | Hybrid nanoparticle formulation | T24 | 0.0665 µM | [10] |
Experimental Protocols
Protocol 1: Cellular Uptake Quantification by Flow Cytometry
This protocol is adapted from studies measuring the intracellular accumulation of fluorescent porphyrins.[17][20]
-
Cell Seeding: Seed cells (e.g., 0.5 x 10^6 cells/well) in a 6-well plate and allow them to adhere for 24 hours.
-
Porphyrin Incubation: Remove the culture medium and add fresh medium containing the desired concentration of the porphyrin (e.g., 10-20 µM). Incubate for the desired time period (e.g., 24 hours), protecting the plate from light.
-
Cell Harvesting: After incubation, wash the cells twice with warmed Phosphate-Buffered Saline (PBS).
-
Detachment: Detach the cells using trypsin-EDTA.
-
Collection and Resuspension: Collect the cells by centrifugation and resuspend them in 200 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The intracellular porphyrin can be detected based on its red fluorescence. An unstained cell sample should be used as a negative control.
Protocol 2: MTT Assay for Phototoxicity Assessment
This protocol is a standard method to assess cell viability after photodynamic treatment.[6][20]
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 10^4 cells/well) and incubate for 24 hours.
-
Porphyrin Incubation: Replace the medium with fresh medium containing various concentrations of the porphyrin. Incubate for a predetermined optimal uptake time (e.g., 24 hours) in the dark.
-
Washing: Wash the cells twice with PBS.
-
Light Irradiation: Add fresh medium and irradiate the cells with a light source of the appropriate wavelength and dose. A control group should be kept in the dark.
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Visual Guides
Caption: Workflow for a typical cellular uptake experiment.
Caption: Simplified diagram of receptor-mediated endocytosis for porphyrin uptake.
References
- 1. Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin Derivative Nanoformulations for Therapy and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaffinitytech.com [bioaffinitytech.com]
- 4. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Hybrid Nanoparticles as an Efficient Porphyrin Delivery System for Cancer Cells to Enhance Photodynamic Therapy [frontiersin.org]
- 11. Cationic Porphyrin-Based Ionic Nanomedicines for Improved Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Oligo- and polypeptide conjugates of cationic porphyrins: binding, cellular uptake, and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the In Vitro Activity of Selected Porphyrins in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Image-Based Quantification of Benzoporphyrin Derivative Uptake, Localization, and Photobleaching in 3D Tumor Models, for Optimization of PDT Parameters [thno.org]
- 20. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Pd(II)TMPyP Tetrachloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Palladium(II) 5,10,15,20-tetrakis(1-methyl-4-pyridyl)porphyrin tetrachloride (Pd(II)TMPyP).
Troubleshooting Guides
Issue: High Background Signal in Fluorescence-Based Assays
High background fluorescence can obscure specific signals and lead to inaccurate quantification. This guide provides a systematic approach to identify and mitigate the sources of high background when using Pd(II)TMPyP.
Q1: How do I determine if the high background is due to non-specific binding of Pd(II)TMPyP or another factor like autofluorescence?
A systematic approach with proper controls is essential.[1]
-
Unstained Control: Image a sample that has not been treated with Pd(II)TMPyP but has undergone all other processing steps. This will reveal the level of natural autofluorescence from your cells or tissue.[1][2] If the unstained sample shows a high signal, autofluorescence is a likely contributor.[1]
-
Compound-Only Control: Image a sample treated only with Pd(II)TMPyP in your experimental buffer. This helps to assess the intrinsic fluorescence of the compound under your imaging conditions and its tendency to non-specifically adhere to the substrate (e.g., glass slide, microplate well).
Q2: My unstained sample shows high background. How can I reduce autofluorescence?
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.
-
Spectral Separation: Porphyrins can have broad emission spectra.[3] If possible, choose filter sets that maximize the signal from Pd(II)TMPyP while minimizing the collection of autofluorescence.
-
Chemical Quenching: For fixed cells or tissues, autofluorescence can be quenched using reagents like Sodium Borohydride or Sudan Black B.[3]
-
Pre-bleaching: Exposing the sample to the excitation light before imaging can sometimes reduce autofluorescence.[3]
Q3: My stained sample shows high background, but my controls are clean. How can I reduce non-specific binding of Pd(II)TMPyP?
Non-specific binding of Pd(II)TMPyP can arise from both electrostatic and hydrophobic interactions. The following strategies can help mitigate these effects.
-
Optimize Pd(II)TMPyP Concentration: High concentrations of the probe can lead to increased non-specific binding.[2][4] Perform a concentration titration to find the lowest concentration that still provides a robust specific signal.
-
Increase Washing Steps: Insufficient washing can leave unbound or loosely bound Pd(II)TMPyP in the sample.[1] Increase the number and duration of wash steps after incubation with the compound.[1][4]
-
Modify Buffer Conditions:
-
Increase Ionic Strength: Non-specific binding due to electrostatic interactions can be reduced by increasing the salt concentration (e.g., NaCl) in your buffers.[5][6][7] This helps to shield charged interactions.[5]
-
Adjust pH: The charge of both Pd(II)TMPyP and the biological sample can be influenced by pH.[5][6] Systematically vary the pH of your buffers to find a condition that minimizes non-specific interactions.[5][6]
-
-
Use Blocking Agents: Blocking unoccupied sites on surfaces can prevent the non-specific adhesion of Pd(II)TMPyP.[8]
-
Protein-based blockers: Bovine Serum Albumin (BSA) or casein are commonly used to block non-specific protein-protein and protein-surface interactions.[5][9][10]
-
Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt non-specific hydrophobic interactions.[5][7][8]
-
Synthetic blockers: Polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can be effective alternatives, especially in protein-free systems.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of Pd(II)TMPyP?
Pd(II)TMPyP is a cationic and hydrophobic molecule, which can lead to non-specific interactions through:
-
Electrostatic Interactions: The positive charge of Pd(II)TMPyP can cause it to bind to negatively charged surfaces and biomolecules, such as the phosphate backbone of DNA or acidic proteins.
-
Hydrophobic Interactions: The porphyrin ring is a large, hydrophobic structure that can interact non-specifically with hydrophobic regions of proteins or lipid membranes.[5][11]
-
Aggregation: At higher concentrations, porphyrins can form aggregates that may become trapped in cellular compartments or bind non-specifically.
Q2: What is a good starting point for a buffer to minimize non-specific binding?
A common starting point is a buffer that mimics physiological conditions, such as Phosphate-Buffered Saline (PBS) or a HEPES-based buffer at pH 7.4.[7][12] To this base buffer, you can add components to reduce non-specific binding. A good initial formulation to test is:
-
25 mM HEPES, pH 7.4
-
150 mM NaCl
-
0.01% Tween-20
-
1% BSA
Q3: Can the solvent used to dissolve Pd(II)TMPyP affect non-specific binding?
Yes. While Pd(II)TMPyP is water-soluble, some researchers may use a co-solvent like DMSO to prepare stock solutions.[7] It is crucial to ensure the final concentration of the co-solvent is low (typically <1%) and consistent across all experimental conditions, as it can influence the solubility and aggregation of the compound and affect the integrity of cell membranes.[7][13]
Quantitative Data Summary
The optimal conditions for minimizing non-specific binding are application-dependent. The following tables provide common starting concentration ranges for various buffer components and blocking agents.
Table 1: Buffer Components for Minimizing Non-Specific Binding
| Component | Typical Concentration Range | Purpose | Citations |
| Salt (e.g., NaCl) | 50 - 500 mM | Reduce electrostatic interactions | [5][6][7] |
| Non-ionic Surfactant (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Reduce hydrophobic interactions | [5][7][8] |
| pH Buffering Agent (e.g., HEPES, Tris, PBS) | 20 - 100 mM | Maintain stable pH | [7][12][13] |
Table 2: Common Blocking Agents
| Blocking Agent | Typical Concentration | Use Case | Citations |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | General purpose protein blocker | [5][9][10] |
| Casein (from non-fat dry milk) | 1 - 5% (w/v) | Cost-effective protein blocker | [9][10] |
| Fish Gelatin | 0.1 - 0.5% (w/v) | Alternative to mammalian proteins | [10] |
| Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | Synthetic, protein-free blocker | [8][10] |
| Polyvinylpyrrolidone (PVP) | 0.1 - 1% (w/v) | Synthetic, protein-free blocker | [8][10] |
Experimental Protocols
Protocol 1: General Procedure for Staining Adherent Cells with Pd(II)TMPyP
This protocol provides a general workflow for staining adherent cells in a 96-well plate and includes steps to minimize non-specific binding.
-
Cell Culture: Plate adherent cells in a black, clear-bottom 96-well microplate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with 100 µL of pre-warmed PBS.
-
Blocking (Optional but Recommended): Incubate the cells with 100 µL of a blocking buffer (e.g., PBS containing 1% BSA) for 30-60 minutes at room temperature.
-
Staining: Remove the blocking buffer and add 50 µL of the Pd(II)TMPyP staining solution (diluted to the desired final concentration in an optimized buffer, e.g., PBS with 150 mM NaCl and 0.05% Tween-20).
-
Incubation: Incubate the plate for the desired time (e.g., 30 minutes) at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three to five times with 100 µL of the optimized buffer. Ensure each wash is for at least 5 minutes to effectively remove unbound compound.[4]
-
Imaging: Add 100 µL of fresh optimized buffer or imaging medium to the wells and proceed with fluorescence microscopy or plate reader analysis.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
This protocol outlines a general procedure for an SPR experiment, highlighting steps to mitigate non-specific binding of Pd(II)TMPyP to the sensor surface.
-
Buffer Preparation: Prepare a running buffer optimized to minimize non-specific binding. A good starting point is HBS-EP+ buffer (HEPES, NaCl, EDTA, and P20 surfactant). Consider increasing the NaCl concentration or adding a small percentage of a co-solvent like DMSO if necessary, ensuring it is matched in the analyte solution.[12]
-
Surface Preparation and Ligand Immobilization: Prepare the sensor chip and immobilize the target molecule according to standard procedures.
-
Blocking: After immobilization, inject a blocking agent (e.g., 1 M ethanolamine HCl) to deactivate any remaining active esters on the sensor surface.
-
System Equilibration: Equilibrate the system with the running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject a solution of Pd(II)TMPyP (diluted in the running buffer) over the sensor surface. Include several concentrations to determine binding kinetics.
-
Control for Non-Specific Binding: As a crucial control, inject the highest concentration of Pd(II)TMPyP over a reference flow cell (a mock-immobilized or unmodified surface).[5] Significant binding to the reference cell indicates non-specific interactions that need to be addressed by further buffer optimization (e.g., adjusting pH, increasing salt or detergent concentration).[5][6]
-
Data Analysis: Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding sensorgram.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: General experimental workflow for minimizing non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Challenges with Background Fluorescence [visikol.com]
- 4. youtube.com [youtube.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 9. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. Secure Verification [intor.torlakinstitut.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DNA Binding Affinity: Pd(II)TMPyP vs. H2TMPyP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA binding affinities of two well-studied cationic porphyrins: the metalloporphyrin Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin (Pd(II)TMPyP) and its free-base analogue, meso-tetra(4-N-methylpyridyl)porphyrin (H2TMPyP). The information presented herein is collated from experimental data to assist researchers in selecting the appropriate molecule for their specific applications, such as the development of DNA-targeting therapeutics and diagnostic agents.
Executive Summary
Both Pd(II)TMPyP and H2TMPyP exhibit high binding affinity for DNA, particularly for G-quadruplex structures, with binding constants typically in the range of 106 to 107 M-1.[1][2] The primary distinction lies in their selectivity for G-quadruplex DNA over duplex DNA. Pd(II)TMPyP demonstrates a modest selectivity for G-quadruplex structures, whereas H2TMPyP is known for its poor selectivity, indicating a strong affinity for both G-quadruplex and duplex DNA.[1][3] This difference is crucial for applications targeting specific DNA secondary structures.
Quantitative Data on DNA Binding Affinity
The following tables summarize the reported binding constants (Kb) for Pd(II)TMPyP and H2TMPyP with different DNA structures. It is important to note that direct comparison of binding constants across different studies should be done with caution due to variations in experimental conditions.
Table 1: Binding Affinity for G-Quadruplex DNA
| Porphyrin | DNA Sequence | Binding Constant (Kb) (M-1) | Experimental Technique(s) |
| Pd(II)TMPyP | Human telomeric (Tel22) | 106–107 | UV-Vis, Fluorescence, Circular Dichroism, FRET |
| H2TMPyP | Human telomeric | 106–107 | UV-Vis, Fluorescence, Circular Dichroism |
Table 2: Binding Affinity for Duplex DNA
| Porphyrin | DNA Type | Binding Constant (Kb) (M-1) | Experimental Technique(s) |
| Pd(II)TMPyP | Calf Thymus (ct-DNA) | Comparable to Pt(II)TMPyP: (1.1 ± 0.5) × 106 | Fluorescence Spectroscopy |
| H2TMPyP | Calf Thymus (ct-DNA) | High affinity, but poor selectivity vs. G-quadruplex | Various Spectroscopic Methods |
Binding Mode and Selectivity
The mode of interaction with DNA is a critical factor in the biological activity of these porphyrins.
-
Pd(II)TMPyP: The interaction with G-quadruplex DNA is suggested to be primarily through π-π stacking.[1][2] Its modest selectivity for G-quadruplexes over duplex DNA makes it a more targeted agent for structures rich in guanines.[1]
-
H2TMPyP: This free-base porphyrin can interact with DNA through various modes, including intercalation between base pairs and groove binding.[4] Its lack of significant selectivity implies that it will bind to both duplex and G-quadruplex DNA structures with high affinity.[3]
Experimental Methodologies
The following are generalized protocols for key experiments used to determine the DNA binding affinity of porphyrins. Specific parameters may need to be optimized for the particular instrumentation and experimental goals.
UV-Visible (UV-Vis) Spectrophotometry Titration
This technique monitors the changes in the absorption spectrum of the porphyrin upon the addition of DNA.
-
Preparation of Solutions: Prepare stock solutions of the porphyrin (e.g., 100 µM in distilled water) and DNA (e.g., 1 mM in a suitable buffer, such as 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). The DNA solution should be sonicated and filtered to ensure homogeneity.
-
Titration: Place a fixed concentration of the porphyrin solution (e.g., 5 µM) in a quartz cuvette. Successive aliquots of the DNA stock solution are added to the cuvette.
-
Data Acquisition: After each addition of DNA and a brief incubation period for equilibration, the UV-Vis spectrum of the solution is recorded over a relevant wavelength range (typically 350-700 nm).
-
Data Analysis: The changes in absorbance at the Soret band of the porphyrin are monitored. The binding constant (Kb) can be calculated by fitting the absorbance data to a suitable binding model, such as the Scatchard plot or by non-linear regression analysis.[5]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method to study the binding of fluorescent porphyrins to DNA.
-
Preparation of Solutions: Similar to UV-Vis titration, prepare stock solutions of the porphyrin and DNA in an appropriate buffer.
-
Titration: To a fixed concentration of the porphyrin solution in a fluorescence cuvette, add increasing amounts of the DNA stock solution.
-
Data Acquisition: After each addition and incubation, the fluorescence emission spectrum is recorded. The excitation wavelength is typically set at the Soret band of the porphyrin.
-
Data Analysis: The quenching or enhancement of the porphyrin's fluorescence intensity upon DNA binding is used to determine the binding constant. The Stern-Volmer equation can be applied to analyze the quenching data.[6]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes of DNA upon ligand binding and can provide insights into the binding mode.[7][8]
-
Preparation of Solutions: Prepare solutions of DNA and the porphyrin in a suitable buffer. The buffer should have low chloride concentration to avoid interference with the CD signal.
-
Data Acquisition: Record the CD spectrum of the DNA alone. Then, titrate the DNA solution with the porphyrin and record the CD spectrum after each addition. The spectra are typically recorded in the UV region (200-400 nm for DNA) and the visible region (Soret band of the porphyrin).
-
Data Analysis: Changes in the DNA CD signal can indicate conformational changes (e.g., B-form to A-form or Z-form). The appearance of an induced CD signal in the Soret band region of the achiral porphyrin is indicative of binding to the chiral DNA. The nature of the induced CD signal can provide information about the binding mode (intercalation vs. groove binding).[7]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the DNA binding affinity of two compounds.
Caption: A flowchart of the experimental process for comparing porphyrin-DNA binding.
Logical Relationship of Key Findings
The following diagram illustrates the logical flow from the molecular properties of the porphyrins to their potential applications.
Caption: Relationship between porphyrin structure, binding properties, and applications.
Conclusion
The choice between Pd(II)TMPyP and H2TMPyP for DNA-related research and development depends critically on the desired level of selectivity. Both porphyrins are potent DNA binders. Pd(II)TMPyP offers the advantage of modest selectivity for G-quadruplex structures, making it a candidate for targeted therapeutic strategies. In contrast, H2TMPyP's ability to bind strongly to both duplex and G-quadruplex DNA might be advantageous in applications where broad-spectrum DNA interaction is desired. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for further investigation and informed decision-making in the field of DNA-targeting compounds.
References
- 1. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMPyP binding evokes a complex, tunable nanomechanical response in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures | Springer Nature Experiments [experiments.springernature.com]
- 7. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photodynamic Efficiency of Metalloporphyrins: Focus on Pd(II)TMPyP
For Researchers, Scientists, and Drug Development Professionals
The quest for effective photosensitizers is a cornerstone of advancing photodynamic therapy (PDT). Metalloporphyrins, a versatile class of compounds, are at the forefront of this research due to their tunable photophysical properties. This guide provides a comparative analysis of the photodynamic efficiency of various metalloporphyrins, with a special focus on the promising candidate, Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin, Pd(II)TMPyP.
Introduction to Photodynamic Efficiency
The efficacy of a photosensitizer in PDT is determined by a combination of factors, primarily its ability to generate cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon activation by light of a specific wavelength. Key parameters for evaluating photodynamic efficiency include the singlet oxygen quantum yield (ΦΔ), cellular uptake, and the resulting phototoxicity in target cells. The central metal ion in the porphyrin ring plays a crucial role in modulating these properties.
Comparative Analysis of Metalloporphyrins
The choice of the central metal ion significantly influences the photophysical characteristics of the porphyrin. Diamagnetic metals, such as Zn(II) and Pd(II), are known to enhance the generation of singlet oxygen, a key mediator of photodynamic cell killing. In contrast, paramagnetic metals often exhibit reduced singlet oxygen quantum yields.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Selected Metalloporphyrins
| Photosensitizer | Central Metal | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| H₂TMPyP (free base) | - | ~0.60 | N,N-dimethyl formamide (DMF) |
| Pd(II)TMPyP | Pd(II) | Not explicitly found in a comparative table | - |
| Zn(II)TMPyP | Zn(II) | ~0.40 | N,N-dimethyl formamide (DMF) |
| Pt(II)HPDME | Pt(II) | 0.24 | N,N-dimethyl formamide (DMF) |
| Sn(IV)HPDME | Sn(IV) | 0.28 | N,N-dimethyl formamide (DMF) |
| HPDME (free base) | - | 0.60 | N,N-dimethyl formamide (DMF) |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. HPDME (Hematoporphyrin IX dimethyl ester) is included for broader context.
Table 2: In Vitro Phototoxicity of Selected Metalloporphyrins
| Photosensitizer | Cell Line | Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) |
| Pd(II)-based PS2 | MIA PaCa-2 | 3 | 1.3 ± 0.1 | - |
| Pd(II)-based PS1 | MIA PaCa-2 | 3 | 5.7 ± 0.06 | - |
| Cationic Porphyrin (MAP) | HEp2 | - | 1 | 2 |
| Cationic Porphyrin (DADP-a) | HEp2 | - | 1 | 3 |
| Cationic Porphyrin (TEAP) | HEp2 | - | 1 | ~8 |
| TMPyP | HeLa, HaCaT, MCF-7 | - | 2.4 - 3.6 | Not specified |
| ZnTPPS₄ | Cancer cells | 5 | 25 | Not specified |
Note: This table includes data for various cationic porphyrins and novel palladium-based photosensitizers (PS1 and PS2) to provide a broader context of phototoxic efficacy. IC50 values represent the concentration of the photosensitizer required to inhibit cell growth by 50%.[1][2]
Signaling Pathways in Photodynamic Therapy
Photodynamic therapy induces cell death through various mechanisms, including apoptosis, necrosis, and autophagy. The process is initiated by the generation of ROS, which leads to cellular damage and the activation of downstream signaling cascades.
Caption: Signaling cascade in Photodynamic Therapy.
Experimental Protocols
Accurate and reproducible experimental design is critical for the comparative evaluation of photosensitizers. Below are detailed methodologies for key experiments.
1. Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.
-
Materials:
-
Photosensitizer of interest (e.g., Pd(II)TMPyP)
-
Reference photosensitizer with a known ΦΔ (e.g., meso-tetraphenylporphyrin, H₂TPP)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Oxygen-saturated solvent (e.g., DMF)
-
-
Procedure:
-
Prepare stock solutions of the sample photosensitizer, reference photosensitizer, and DPBF in the chosen solvent.
-
Prepare a solution containing the photosensitizer (sample or reference) and DPBF. The concentration should be adjusted so that the absorbance of the photosensitizer at the excitation wavelength is between 0.1 and 0.2, and the initial absorbance of DPBF at its maximum (~415 nm) is around 1.0.
-
Irradiate the solution with the light source while stirring.
-
Monitor the decrease in DPBF absorbance at regular time intervals.
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF photooxidation.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the slopes of the ln(A) vs. time plots for the sample and reference, respectively.
-
I_sample and I_ref are the rates of light absorption by the sample and reference, respectively.
-
-
2. In Vitro Phototoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Photosensitizer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
Light source for PDT
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a specific duration (e.g., 4 to 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS) to remove the excess photosensitizer and add fresh medium.
-
Irradiate the cells with a specific light dose. Include control groups that are not irradiated ("dark toxicity") and cells without the photosensitizer but irradiated.
-
After irradiation, incubate the cells for a further period (e.g., 24 to 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the photodynamic efficiency of a novel photosensitizer.
References
A Comparative Guide to the In Vivo Efficacy of Pd(II)TMPyP and Clinical Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the novel photosensitizer Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin (Pd(II)TMPyP) against established clinical photosensitizers, namely Photofrin® (porfimer sodium) and Verteporfin. While direct in vivo comparative studies on Pd(II)TMPyP are emerging, this document synthesizes available preclinical data for a similar palladium porphyrin complex and established in vivo data for the clinical photosensitizers to offer a preliminary performance assessment.
Executive Summary
Photodynamic therapy (PDT) is a clinically approved, minimally invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) to destroy malignant cells. The efficacy of PDT is critically dependent on the chosen photosensitizer. This guide focuses on Pd(II)TMPyP, a metalloporphyrin that has garnered interest due to the "heavy atom effect" of palladium, which is known to enhance the generation of singlet oxygen, a key cytotoxic agent in PDT.[1] Emerging in vitro evidence suggests that palladium-complexed porphyrins exhibit superior photodynamic activity compared to their free-base counterparts.[2] This guide presents available quantitative data, detailed experimental methodologies for in vivo studies, and an overview of the pertinent signaling pathways.
Data Presentation: A Comparative Analysis
Direct in vivo comparative data for Pd(II)TMPyP against clinical photosensitizers is not yet extensively available in published literature. Therefore, the following tables present a juxtaposition of in vitro efficacy data for a closely related palladium(II)-complexed meso-tetrapyridyl porphyrin (referred to as PS2 in a key study) and representative in vivo efficacy data for Photofrin® and Verteporfin to provide a preliminary comparative perspective.[2]
Table 1: In Vitro Photodynamic Efficacy
| Photosensitizer | Cancer Model | Concentration | Light Dose (J/cm²) | IC50 | Reference |
| Pd(II)-complexed Porphyrin (PS2) | 3D Pancreatic (MIA PaCa-2) | 3 µM | 1.5 - 10 | 1.3 ± 0.1 J/cm² | [2] |
| Photofrin® | HT29 human colonic tumor cells | 10 µg/mL | Not specified | Not specified | [3] |
| Verteporfin | Ovarian cancer cell lines | Not specified | Not specified | Not specified | [4] |
Table 2: In Vivo Antitumor Efficacy
| Photosensitizer | Animal Model | Tumor Model | Photosensitizer Dose | Light Dose (J/cm²) | Tumor Response | Reference |
| Photofrin® | Athymic mice | HT29 human colonic tumor xenograft | 30 mg/kg (i.p.) | 100 | 3-week delay in tumor growth | [3] |
| Photofrin® | C3H mice | Radiation-induced fibroscoma (RIF) | 5 mg/kg (i.v.) | 135 | Significant improvement in long-term survival with fractionated PDT | [5] |
| Verteporfin | Nude mice | Colorectal cancer xenografts | Not specified | Not specified | Inhibited tumor growth | [6] |
| Verteporfin (NLC-encapsulated) | Mice | Subcutaneous ovarian tumors | 8 mg/kg (i.v.) | 200 | Significantly inhibited tumor growth without visible toxicity | [4] |
Table 3: Biodistribution and Toxicity Profile
| Photosensitizer | Key Findings | Reference |
| Palladium Porphyrins (General) | Limited specific data for Pd(II)TMPyP. General studies on palladium compounds indicate distribution to the liver, spleen, and intestine, with toxicity being size and dose-dependent. | [7] |
| Photofrin® | Accumulates in tumor tissue, with skin photosensitivity being a notable side effect. Intratumoral injection can reduce systemic photosensitivity. | [8][9] |
| Verteporfin | Rapidly cleared from the body, reducing prolonged photosensitization. Encapsulation in nanostructured lipid carriers (NLC) improves tumor uptake and reduces systemic toxicity. | [4][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for the clinical photosensitizers and a proposed protocol for Pd(II)TMPyP based on current knowledge.
Photofrin®-Mediated PDT of Colonic Cancer Xenografts[3]
-
Animal Model: Athymic (nude) mice.
-
Tumor Implantation: Subcutaneous injection of HT29 human colonic tumor cells.
-
Photosensitizer Administration: Intraperitoneal injection of Photofrin® at a dose of 30 mg/kg.
-
Light Delivery: 24 hours post-injection, the tumor area is irradiated with a 630 nm laser to deliver a light dose of 100 J/cm².
-
Efficacy Assessment: Tumor volume is measured regularly to assess tumor growth inhibition. Histological analysis of tumor necrosis is performed at specified time points post-treatment.
Verteporfin-Mediated PDT of Ovarian Cancer Xenografts[4]
-
Animal Model: Mice.
-
Tumor Implantation: Subcutaneous injection of SKOV3 ovarian cancer cells.
-
Photosensitizer Formulation: Verteporfin encapsulated in nanostructured lipid carriers (NLC-verteporfin).
-
Photosensitizer Administration: Intravenous injection of NLC-verteporfin at a dose of 8 mg/kg.
-
Light Delivery: The tumor is exposed to near-infrared (NIR) laser light.
-
Efficacy Assessment: Tumor volume is monitored for at least two weeks post-treatment.
Proposed Protocol for Pd(II)TMPyP-Mediated PDT
This is a hypothetical protocol based on available in vitro data and general PDT principles.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing human pancreatic cancer xenografts (e.g., MIA PaCa-2).
-
Photosensitizer Administration: Intravenous or intraperitoneal administration of Pd(II)TMPyP. Dose-ranging studies would be required to determine the optimal dose.
-
Drug-Light Interval: Based on in vitro studies suggesting rapid uptake, a drug-light interval of 1.5 to 3 hours could be investigated.
-
Light Delivery: Irradiation of the tumor with a laser at the absorption maximum of Pd(II)TMPyP (likely in the red region of the spectrum) to deliver a light dose determined from in vitro efficacy (e.g., starting with doses around 1-10 J/cm²).
-
Efficacy Assessment: Measurement of tumor growth, histological analysis for necrosis and apoptosis, and assessment of immunogenic cell death markers.
-
Toxicity Assessment: Monitoring of animal weight, behavior, and histological analysis of major organs.
Mandatory Visualizations
Signaling Pathways in Photodynamic Therapy
The efficacy of PDT is rooted in the generation of ROS, which triggers a cascade of cellular events leading to cell death and the induction of an anti-tumor immune response.
Caption: General signaling pathway of PDT leading to cell death and induction of anti-tumor immunity.
Experimental Workflow for In Vivo PDT Efficacy Study
A typical workflow for assessing the in vivo efficacy of a novel photosensitizer involves several key stages, from tumor model establishment to data analysis.
Caption: A standard workflow for conducting an in vivo photodynamic therapy efficacy study.
Discussion
The available evidence, primarily from in vitro studies on a closely related palladium porphyrin, suggests that Pd(II)TMPyP holds significant promise as a next-generation photosensitizer. The key advantages of palladium-complexed porphyrins appear to be their enhanced and sustained generation of ROS, which is a critical determinant of in vivo efficacy.[2] Furthermore, the induction of immunogenic cell death (ICD) by a palladium-containing photosensitizer is a highly desirable characteristic, as it has the potential to stimulate a systemic anti-tumor immune response, targeting both the primary tumor and distant metastases.[2]
In comparison, clinically established photosensitizers like Photofrin® and Verteporfin have a long history of use and well-documented, albeit sometimes dose-limiting, efficacy. Photofrin® is known for causing prolonged skin photosensitivity, a side effect that researchers have sought to mitigate through strategies like intratumoral injection.[8] Verteporfin offers the advantage of faster clearance but may have limitations in terms of light stability.[10] The development of advanced formulations, such as the encapsulation of Verteporfin in NLCs, has shown to improve its therapeutic index by enhancing tumor targeting and reducing systemic toxicity.[4]
While the direct in vivo comparison is pending, the superior in vitro phototoxicity and the potential for sustained ROS production and induction of ICD position Pd(II)TMPyP as a strong candidate for further preclinical and clinical development. Future in vivo studies should focus on a head-to-head comparison with clinically approved photosensitizers, comprehensive biodistribution and toxicology profiling, and a detailed investigation of the induced immune response.
Conclusion
Based on the current body of research, Pd(II)TMPyP and related palladium porphyrins represent a promising new class of photosensitizers for photodynamic therapy. Their potential for enhanced ROS generation and the induction of immunogenic cell death could translate to improved in vivo efficacy compared to existing clinical options. However, rigorous in vivo studies are imperative to validate these promising in vitro findings and to establish a clear comparative advantage in a preclinical setting before translation to clinical trials. This guide serves as a foundational resource for researchers and drug development professionals interested in the evolving landscape of photodynamic therapy.
References
- 1. Palladium porphyrin complexes for photodynamic cancer therapy: effect of porphyrin units and metal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo efficacy of photofrin and pheophorbide a, a bacteriochlorin, in photodynamic therapy of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Vascular effects of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Singlet Oxygen Quantum Yields in Porphyrin-Based Photosensitizers
For researchers, scientists, and professionals in drug development, the efficiency of singlet oxygen generation is a critical parameter in the evaluation of porphyrin-based photosensitizers for applications such as photodynamic therapy (PDT). This guide provides a comparative overview of the singlet oxygen quantum yield (ΦΔ) of various porphyrins, supported by experimental data. It also details the methodologies for key experiments to assist in the replication and validation of these findings.
Quantitative Comparison of Singlet Oxygen Quantum Yields
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon irradiation. This value is highly dependent on the molecular structure of the porphyrin, the presence and nature of a central metal ion, and the solvent environment.[1][2] The following table summarizes the ΦΔ values for a selection of porphyrin derivatives under various conditions.
| Porphyrin Derivative | Form | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Hematoporphyrin Derivative (HpD) | Free-base | Ethanol/water (9:1, v/v) | 0.44 | [1] |
| Hematoporphyrin Derivative (HpD) | Di-cation | Ethanol/water (9:1, v/v) | 0.53 | [1] |
| Hematoporphyrin IX (Hp9) | Free-base | Ethanol/water (9:1, v/v) | 0.50 | [1] |
| Hematoporphyrin IX (Hp9) | Di-cation | Ethanol/water (9:1, v/v) | 0.61 | [1] |
| Boronated Protoporphyrin (BOPP) | Free-base | Ethanol/water (9:1, v/v) | 0.85 | [1] |
| Hematoporphyrin IX dimethyl ester (HPDME) | Free-base | N,N-dimethyl formamide (DMF) | 0.60 | [2][3] |
| Tetraphenylporphyrin (TPP) | Free-base | N,N-dimethyl formamide (DMF) | 0.60 | [2][3] |
| Tetra(4-methoxyphenyl)porphyrin (TMPP) | Free-base | N,N-dimethyl formamide (DMF) | 0.62 | [2][3] |
| Tetra(3,4-dimethoxyphenyl)porphyrin (TDMPP) | Free-base | N,N-dimethyl formamide (DMF) | 0.65 | [2][3] |
| Tetra(3,4,5-trimethoxyphenyl)porphyrin (TTMPP) | Free-base | N,N-dimethyl formamide (DMF) | 0.68 | [2][3] |
| Zn-HPDME | Metallated (Zn) | N,N-dimethyl formamide (DMF) | 0.40 | [2][3] |
| Pd-HPDME | Metallated (Pd) | N,N-dimethyl formamide (DMF) | 0.34 | [2][3] |
| Sn(OH)2-HPDME | Metallated (Sn) | N,N-dimethyl formamide (DMF) | 0.28 | [2][3] |
| Pt-HPDME | Metallated (Pt) | N,N-dimethyl formamide (DMF) | 0.24 | [2][3] |
| HiPorfin | - | N,N-dimethyl formamide (DMF) | 0.61 ± 0.03 | [4] |
| Hematoporphyrin monomethyl ether (HMME) | - | N,N-dimethyl formamide (DMF) | 0.60 ± 0.02 | [4] |
| Photocarcinorin (PsD-007) | - | N,N-dimethyl formamide (DMF) | 0.59 ± 0.03 | [4] |
| meso-Tetra(pyren-1-yl)porphyrin | Free-base | Chloroform | 0.40 ± 0.02 | [5] |
| Ni-meso-Tetra(pyren-1-yl)porphyrin | Metallated (Ni) | Chloroform | 0.35 ± 0.02 | [5] |
| Cu-meso-Tetra(pyren-1-yl)porphyrin | Metallated (Cu) | Chloroform | 0.08 ± 0.01 | [5] |
| Zn-meso-Tetra(pyren-1-yl)porphyrin | Metallated (Zn) | Chloroform | 0.38 ± 0.02 | [5] |
| Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Free-base | Water | - | [6][7] |
| Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Free-base | Methanol | Higher than in water | [6][7] |
| Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Free-base | Ethanol | Higher than in water | [6][7] |
| Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Free-base | N,N-dimethyl formamide (DMF) | Lower than in water | [6][7] |
Experimental Protocols
The determination of singlet oxygen quantum yield can be performed through direct or indirect methods.
Direct Method: Time-Resolved Phosphorescence Detection
This method involves the direct detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.
Materials and Equipment:
-
Pulsed laser excitation source (e.g., Nd:YAG laser)
-
Near-infrared (NIR) sensitive detector (e.g., germanium photodiode or photomultiplier tube)
-
Monochromator
-
Data acquisition system (e.g., oscilloscope)
-
Quartz cuvettes
-
Porphyrin sample and a reference photosensitizer with a known ΦΔ (e.g., phenalenone)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
Prepare solutions of the porphyrin sample and the reference photosensitizer in the chosen solvent. The absorbance of both solutions at the excitation wavelength should be matched and kept low (typically < 0.1) to avoid inner filter effects.
-
Saturate the solutions with oxygen by bubbling with O2 gas for a defined period.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Irradiate the sample with a short laser pulse.
-
Detect the time-resolved phosphorescence signal of singlet oxygen at 1270 nm using the NIR detector.
-
Record the decay of the phosphorescence signal.
-
Repeat the measurement for the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)
where ΦΔ_ref is the quantum yield of the reference, I is the initial intensity of the phosphorescence signal, and A is the absorbance at the excitation wavelength.
Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)
This method relies on the chemical reaction of singlet oxygen with a specific trap molecule, leading to a measurable change in the trap's absorbance.[2]
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for irradiation (e.g., laser or filtered lamp)
-
Magnetic stirrer
-
Quartz cuvettes
-
Porphyrin sample and a reference photosensitizer with a known ΦΔ
-
1,3-Diphenylisobenzofuran (DPBF)
-
Solvent (e.g., DMF, chloroform)
Procedure:
-
Prepare a stock solution of DPBF in the chosen solvent.
-
Prepare solutions of the porphyrin sample and the reference photosensitizer.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of the photosensitizer should be in the micromolar range, and the initial absorbance of DPBF at its maximum absorption wavelength (around 410-420 nm) should be approximately 1.0.
-
Place the cuvette in the spectrophotometer and record the initial absorbance of DPBF.
-
Irradiate the solution with light at a wavelength where the photosensitizer absorbs but DPBF does not. Stir the solution during irradiation.
-
At regular time intervals, stop the irradiation and record the absorbance of DPBF.
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF consumption.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)
where ΦΔ_ref is the quantum yield of the reference, k is the rate constant (slope of the ln(A) vs. time plot), and F is the photophysics correction factor, which is the ratio of light absorbed by the photosensitizer.
Visualization of the Photosensitization Process
The generation of singlet oxygen by a porphyrin photosensitizer is initiated by the absorption of light, leading to a series of photophysical processes. These events are commonly depicted using a Jablonski diagram.
Caption: Photosensitization and Singlet Oxygen Generation.
This diagram illustrates the process where a photosensitizer absorbs light, transitions to an excited singlet state, and then through intersystem crossing, to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to ground state molecular oxygen, generating cytotoxic singlet oxygen.
References
- 1. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins | Semantic Scholar [semanticscholar.org]
- 4. researching.cn [researching.cn]
- 5. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
Cationic vs. Anionic Porphyrins in Antimicrobial Photodynamic Therapy: A Head-to-Head Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the differential efficacy and mechanisms of cationic and anionic porphyrins in antimicrobial photodynamic therapy (aPDT).
The rise of antibiotic-resistant pathogens has spurred the development of alternative antimicrobial strategies, among which antimicrobial photodynamic therapy (aPDT) has emerged as a promising approach. aPDT utilizes a photosensitizer (PS), light, and molecular oxygen to generate reactive oxygen species (ROS) that induce microbial cell death. Porphyrins, a class of tetrapyrrolic macrocycles, are extensively studied as photosensitizers due to their high efficiency in generating ROS. The overall charge of the porphyrin molecule—cationic (positively charged) or anionic (negatively charged)—plays a pivotal role in its interaction with microbial cells and, consequently, its photodynamic efficacy. This guide provides a detailed comparison of cationic and anionic porphyrins in aPDT, supported by experimental data and methodologies.
Mechanism of Action: The Charge-Driven Interaction
The fundamental difference in the antimicrobial activity of cationic and anionic porphyrins lies in their initial interaction with the bacterial cell envelope. Bacterial surfaces are predominantly negatively charged, which dictates the binding affinity of charged photosensitizers.
Cationic Porphyrins: These positively charged molecules exhibit a strong electrostatic attraction to the negatively charged components of the bacterial cell wall, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2] This strong binding facilitates the localization of the photosensitizer in close proximity to the cell membrane, leading to efficient cell killing upon light activation.[2][3] The number and distribution of the positive charges on the porphyrin macrocycle are crucial factors, with tri- and tetra-cationic porphyrins often demonstrating the highest efficacy against both Gram-positive and Gram-negative bacteria.[4][5]
Anionic Porphyrins: In contrast, negatively charged porphyrins are repelled by the anionic bacterial surface, which significantly hinders their ability to bind to and penetrate Gram-negative bacteria.[6][7] Consequently, anionic porphyrins are generally less effective against this class of bacteria.[7] However, they can be effective against Gram-positive bacteria, which possess a more porous peptidoglycan layer that allows for the passage of these molecules to the cytoplasmic membrane.[2][6]
The photodynamic action is primarily mediated by the generation of singlet oxygen (¹O₂) through a Type II photochemical reaction, although other ROS can also be produced via Type I reactions.[1][7] Upon light excitation, the porphyrin transitions to an excited triplet state and transfers its energy to molecular oxygen, generating highly cytotoxic singlet oxygen.[3]
Performance Comparison: Experimental Data
The antimicrobial efficacy of porphyrins is typically quantified by the reduction in the number of viable bacterial cells (colony-forming units per milliliter, CFU/mL) after aPDT treatment, often expressed as a logarithmic reduction. The following tables summarize key performance metrics from various studies.
| Photosensitizer | Bacterial Strain | Concentration (µM) | Light Dose (J/cm²) | Log Reduction (CFU/mL) | Reference |
| Cationic | |||||
| Tri-Py+-Me-PF | E. coli (Gram-) | 5.0 | 64.8 | > 7.0 | [5] |
| Tri-Py+-Me-PF | E. faecalis (Gram+) | 5.0 | 64.8 | > 7.0 | [5] |
| TMPyP | E. coli (Gram-) | 2.5 mg/mL | Not Specified | > 99% killing | [4] |
| Cationic Porphyrin 3a | L. pneumophila (Gram-) | Not Specified | Not Specified | High | [8] |
| Anionic | |||||
| TPPS4 | M. massiliense | Not Specified | Not Specified | Less effective than cationic | [4] |
| Deuteroporphyrin | E. coli (Gram-) | High | High | No inactivation | [7] |
| Deuteroporphyrin | S. aureus (Gram+) | Not Specified | Not Specified | Effective | [6] |
| Photosensitizer Type | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Cationic (TMPyP) | ~0.7 | Not Specified | [9] |
| General Porphyrins (free-base) | 0.44 - 0.85 | Various | [10] |
| Protoporphyrin IX | 0.77 | Not Specified | [11] |
Experimental Protocols
Reproducible evaluation of photosensitizer efficacy is critical. Below are generalized methodologies for key experiments in aPDT research.
Microbial Culture and Preparation
-
Bacterial Strains: Standard strains such as Escherichia coli (e.g., ATCC 25922) for Gram-negative and Staphylococcus aureus (e.g., ATCC 25923) for Gram-positive bacteria are commonly used.
-
Culture Conditions: Bacteria are typically grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.
-
Preparation: The bacterial culture is harvested by centrifugation, washed with phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of approximately 10⁷-10⁸ CFU/mL.
Photosensitizer Incubation
-
Stock Solutions: Porphyrin stock solutions are prepared in an appropriate solvent (e.g., dimethyl sulfoxide or water) and diluted to the desired final concentrations in the bacterial suspension.
-
Incubation: The photosensitizer is added to the bacterial suspension and incubated in the dark for a specific period (e.g., 10-30 minutes) to allow for binding and/or uptake.
Photodynamic Inactivation (aPDT)
-
Light Source: A light source with a wavelength corresponding to the absorption peak of the porphyrin is used (e.g., blue light LED at ~400-450 nm).
-
Irradiation: The bacterial suspension containing the photosensitizer is irradiated with a specific light dose (fluence), measured in J/cm². Control groups include bacteria with light only, bacteria with photosensitizer only (dark toxicity), and untreated bacteria.
Viability Assessment
-
Colony-Forming Unit (CFU) Assay: After treatment, serial dilutions of the bacterial suspension are plated on agar plates. The plates are incubated overnight, and the number of colonies is counted to determine the CFU/mL.
-
Log Reduction Calculation: The log reduction in viability is calculated as log₁₀(CFU/mL of control) - log₁₀(CFU/mL of treated sample).
Conclusion
The selection of a porphyrin-based photosensitizer for antimicrobial photodynamic therapy is highly dependent on the target pathogen. Cationic porphyrins demonstrate broad-spectrum activity, with particularly high efficacy against Gram-negative bacteria due to favorable electrostatic interactions with the bacterial cell envelope.[2][3] Anionic porphyrins, while effective against Gram-positive bacteria, are generally not suitable for targeting Gram-negative pathogens.[7] Future research in this field may focus on the development of novel porphyrin structures with enhanced microbial targeting and photodynamic efficiency, as well as combination therapies to overcome potential limitations. The provided experimental framework serves as a foundation for the standardized evaluation of these next-generation photosensitizers.
References
- 1. Photodynamic Inactivation of Bacteria with Porphyrin Derivatives: Effect of Charge, Lipophilicity, ROS Generation, and Cellular Uptake on Their Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial photodynamic therapy: overview of a promising approach to fight antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic Porphyrins as Effective Agents in Photodynamic Inactivation of Opportunistic Plumbing Pathogen Legionella pneumophila | MDPI [mdpi.com]
- 4. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charge effect on the photoinactivation of Gram-negative and Gram-positive bacteria by cationic meso-substituted porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Photodynamic Therapy to Kill Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Insights Into Mechanisms of Antimicrobial Photodynamic Action Toward Biofilms Using Phenalen-1-One Derivatives as Photosensitizers [frontiersin.org]
- 10. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pd(II)TMPyP: A Comparative Guide to Palladium Catalyst Activity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and scalable chemical synthesis. This guide provides a comprehensive benchmark of the catalytic activity of Pd(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP) against other commonly employed palladium catalysts in key cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. This objective comparison, supported by experimental data, aims to facilitate informed catalyst selection for a range of synthetic applications.
Executive Summary
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While a plethora of palladium catalysts are available, ranging from simple salts to complex organometallic compounds, a direct comparison of their performance is often challenging due to varying reaction conditions reported in the literature. This guide focuses on benchmarking the water-soluble palladium-porphyrin complex, Pd(II)TMPyP, against established catalysts such as Palladium(II) Acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladacycles.
Our analysis reveals that while Pd(II)TMPyP and its analogs demonstrate notable catalytic activity, particularly in aqueous media for Suzuki-Miyaura reactions, their overall performance in terms of yield, turnover number (TON), and turnover frequency (TOF) varies significantly depending on the reaction type and conditions when compared to other palladium catalysts.
Data Presentation: A Quantitative Comparison
The following tables summarize the catalytic performance of Pd(II)TMPyP (or a closely related water-soluble Pd-porphyrin complex) and other representative palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions. It is crucial to note that direct comparisons can be complex due to variations in substrates, solvents, bases, and temperatures across different studies. The data presented here is collated from various sources to provide a comparative overview.
Table 1: Performance in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd-Porphyrin | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | H₂O | 100 | 4 | 98 | 980 | 245 | [2] |
| Pd-Porphyrin | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | H₂O | 100 | 4 | 100 | 1000 | 250 | [2] |
| Pd(PPh₃)₄ | 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | - | - | [3] |
| Pd(OAc)₂/SPhos | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | - | - | [4] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | - | - | [4] |
| Palladacycle | Aryl Iodides | Arylboronic Acids | K₂CO₃ | Anisole | - | - | High | 10⁶ - 10⁷ | 10⁵ - 10⁶ | [5] |
Table 2: Performance in Heck Reaction
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(II) complex | Aryl Bromides | Styrene | K₂CO₃ | DMF | 60 | 12 | up to 98 | - | - | [6] |
| Pd/C | Bromobenzene | Olefins | - | - | - | - | - | ~18000 | up to 9000 | [7] |
| Palladacycle | Aryl Bromides/Chlorides | Styrene | - | - | 130 | - | Good | - | up to 20,000 | [1] |
| Pd(OAc)₂ | Aryl Iodides | Olefins | - | - | - | - | - | - | - | [8] |
Table 3: Performance in Sonogashira Coupling
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂/PPh₃ | 2-Amino-3-bromopyridines | Terminal Alkynes | Et₃N | DMF | 100 | 3 | up to 96 | [9] |
| Pd(PPh₃)₂Cl₂/CuI | Aryl Halide | Terminal Alkyne | Et₃N | THF or DMF | RT | - | - | [4] |
| [DTBNpP]Pd(crotyl)Cl | Aryl Bromides | Alkynes | TMP | DMSO | RT | 1.5 | up to 97 | [10] |
| PdCl₂ | Aryl Iodides | Terminal Alkynes | K₂CO₃ | EtOH | 90 | 24 | up to 81 | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions, drawn from the cited literature.
General Procedure for Suzuki-Miyaura Coupling with a Water-Soluble Pd-Porphyrin Catalyst[2]
-
To a reaction vessel, add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add 1 mL of a 1 mM aqueous solution of the Pd-porphyrin complex 6 .
-
Heat the reaction mixture to 100 °C and stir for 4 hours under aerobic conditions.
-
After cooling, extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by chromatography.
General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄[3]
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (3.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with ethyl acetate and water, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
General Procedure for Heck Reaction[6]
-
In a reaction vessel, combine the aryl halide (1.0 mmol), olefin (1.0 mmol), potassium carbonate (2.0 mmol), and the Pd(II) catalyst complex (2.0 mol%).
-
Add 1 mL of DMF as the solvent.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry and concentrate the organic phase, followed by purification of the product.
General Procedure for Sonogashira Coupling[9]
-
Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%) to a round-bottomed flask.
-
Add the solvent (e.g., DMF, 2.0 mL) and stir for 30 minutes.
-
Add the aryl halide (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Heat the reaction mixture (e.g., to 100 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and perform a suitable work-up and purification.
Mandatory Visualization: Catalytic Cycles and Workflows
Visualizing the complex processes involved in catalysis is essential for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, as well as a typical experimental workflow.
Conclusion
The selection of a palladium catalyst for a specific cross-coupling reaction is a multifaceted decision that depends on factors such as substrate scope, desired reaction conditions (e.g., aqueous vs. organic solvent), cost, and ease of handling. This guide provides a foundational benchmark for the catalytic activity of Pd(II)TMPyP and its porphyrin analogs in comparison to other widely used palladium catalysts. While Pd-porphyrin complexes show promise, particularly for green chemistry applications in aqueous media, established catalysts like those based on phosphine ligands and palladacycles often exhibit higher turnover numbers and frequencies under a broader range of conditions. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative merits of these catalytic systems.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. politesi.polimi.it [politesi.polimi.it]
- 7. Highly active palladium/activated carbon catalysts for Heck reactions: correlation of activity, catalyst properties, and Pd leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative analysis of the photostability of different metallated TMPyP derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photostability of various metallated derivatives of meso-tetrakis(4-N-methylpyridyl)porphyrin (TMPyP). The stability of these photosensitizers under light irradiation is a critical parameter for their efficacy and safety in applications such as photodynamic therapy (PDT), photocatalysis, and antimicrobial treatments. This document summarizes key quantitative data, details experimental protocols for assessing photostability, and provides visualizations to illustrate experimental workflows and influencing factors.
Introduction to Metallated TMPyP Derivatives
Meso-tetrakis(4-N-methylpyridyl)porphyrin (TMPyP) is a well-known cationic porphyrin with significant photosensitizing properties. Its central cavity can chelate various metal ions, leading to a class of compounds known as metallated TMPyP derivatives. The incorporated metal ion significantly influences the photophysical and photochemical properties of the porphyrin, including its photostability. Understanding the relative photostability of these derivatives is crucial for selecting the most suitable candidate for a specific application. This guide focuses on the derivatives of manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).
Data Presentation: Photostability and Related Photophysical Parameters
The photostability of a photosensitizer is often quantified by its photobleaching quantum yield (Φpb) or its photodegradation rate. A lower photobleaching quantum yield indicates higher photostability. Another critical parameter is the singlet oxygen quantum yield (ΦΔ), which is the efficiency of generating cytotoxic singlet oxygen. While high singlet oxygen generation is often desired for therapeutic applications, it can also contribute to the degradation of the photosensitizer itself.
| Derivative | Metal Ion | Photobleaching/Photodegradation Data | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Free-base TMPyP | H₂ | para-TMPyP: ~46% degradation after 108 min | 0.74 | [1][2] |
| meta-TMPyP: ~42% degradation after 108 min (slightly more stable than para-isomer) | [1] | |||
| Mn(III)TMPyP | Mn(III) | Generally stable as a superoxide dismutase (SOD) mimetic, suggesting good chemical stability. Specific photostability data under irradiation is limited. | Capable of generating reactive oxygen species (ROS). Quantitative ΦΔ is not readily available. | [3] |
| Fe(III)TMPyP | Fe(III) | Fe(III) porphyrins can be effective photocatalysts and are noted for their stability in such applications. Specific photobleaching data for Fe(III)TMPyP is scarce. | Generally low, as iron porphyrins often exhibit efficient non-radiative decay pathways. | [4] |
| Co(III)TMPyP | Co(III) | Data on the photostability of Co(III)TMPyP is limited in the reviewed literature. | Typically very low due to efficient quenching of the excited state by the cobalt center. | [5] |
| Ni(II)TMPyP | Ni(II) | Ni(II) porphyrins are known to be highly photostable. | Very low, as the nickel ion promotes rapid non-radiative decay of the excited triplet state. | [4] |
| Cu(II)TMPyP | Cu(II) | Generally considered to have good photostability. | Low, due to quenching of the triplet state by the copper ion. | [6] |
| Zn(II)TMPyP | Zn(II) | Exhibits good photostability, often used in photocatalysis. | Reported to be higher than the free-base TMPyP, suggesting efficient intersystem crossing to the triplet state. | [7][8] |
Note: The photodegradation of free-base TMPyP was observed under illumination with a 420 nm LED light at an intensity of 13 mW/cm².[1] The lack of directly comparable quantitative photobleaching data for all metallated derivatives highlights a gap in the current literature and underscores the importance of standardized testing protocols.
Experimental Protocols
Accurate assessment of the photostability of TMPyP derivatives requires well-defined experimental protocols. Below are detailed methodologies for key experiments.
Preparation of TMPyP Solutions
-
Solvent Selection: Prepare solutions of the TMPyP derivatives in a suitable solvent, typically phosphate-buffered saline (PBS) for biological applications or organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) for photophysical studies. The choice of solvent can influence the aggregation state and photostability of the porphyrins.
-
Concentration: Use a consistent concentration for all derivatives to be compared. A typical concentration for spectrophotometric measurements is in the micromolar range (e.g., 1-10 µM).
-
Exclusion of Light: Prepare and handle all solutions in the dark or under dim red light to prevent premature photobleaching.
Photobleaching Quantum Yield (Φpb) Determination
The photobleaching quantum yield is a measure of the efficiency of photodegradation. It is determined by monitoring the decrease in the concentration of the photosensitizer as a function of the number of absorbed photons.
-
Light Source: Use a stable, monochromatic light source with a known and controllable output, such as a laser or a filtered lamp. The wavelength should correspond to a specific absorption band of the porphyrin (e.g., the Soret band around 420 nm).
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate for UV light or a well-characterized photosensitizer with a known photobleaching quantum yield for visible light).
-
Irradiation: Irradiate the TMPyP derivative solution in a cuvette with a defined path length. The solution should be stirred continuously to ensure uniform illumination.
-
Spectrophotometric Monitoring: At regular time intervals, measure the UV-Vis absorption spectrum of the solution. The decrease in the absorbance at the Soret band maximum is used to calculate the change in concentration.
-
Calculation: The photobleaching quantum yield (Φpb) is calculated using the following equation:
Φpb = (dC/dt) / Ia
where:
-
dC/dt is the initial rate of photodegradation (mol L⁻¹ s⁻¹).
-
Ia is the rate of photon absorption by the solution (einstein L⁻¹ s⁻¹).
-
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The singlet oxygen quantum yield can be determined indirectly by using a chemical trap that reacts with singlet oxygen, leading to a measurable change in its concentration.
-
Singlet Oxygen Trap: A commonly used trap is 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen. Another option is Singlet Oxygen Sensor Green (SOSG), a fluorescent probe.
-
Procedure with DPBF:
-
Prepare a solution containing the TMPyP derivative and DPBF.
-
Irradiate the solution with a light source at a wavelength where the porphyrin absorbs but DPBF does not.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time.
-
-
Procedure with SOSG:
-
Prepare a solution containing the TMPyP derivative and SOSG.
-
Irradiate the solution.
-
Measure the increase in the fluorescence of SOSG over time.
-
-
Reference Compound: Use a reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue, rose bengal, or free-base TMPyP) under the same conditions for relative quantum yield determination.
-
Calculation: The singlet oxygen quantum yield (ΦΔ) is calculated using the following formula for the relative method:
ΦΔ (sample) = ΦΔ (reference) * (ksample / kreference) * (Ia (reference) / Ia (sample))
where:
-
k is the rate of degradation of the chemical trap.
-
Ia is the rate of photon absorption by the photosensitizer.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental and conceptual frameworks.
Caption: Workflow for assessing the photostability of TMPyP derivatives.
Caption: Factors affecting the photostability of metallated TMPyP derivatives.
Conclusion
The photostability of metallated TMPyP derivatives is a complex property influenced by the nature of the central metal ion, the surrounding environment, and the inherent photophysical characteristics of the molecule. Based on the available literature, Ni(II) and Cu(II) derivatives of porphyrins generally exhibit high photostability due to the efficient quenching of their triplet states, which in turn leads to low singlet oxygen production. Zn(II)TMPyP also demonstrates good photostability and is an efficient singlet oxygen generator, making it a promising candidate for PDT. Data for Mn(III), Fe(III), and Co(III) derivatives of TMPyP is less conclusive regarding their photostability under irradiation, although their unique redox properties are of interest for various applications.
This guide provides a foundational understanding for researchers and professionals in the field. However, for direct and reliable comparison, it is recommended to evaluate the photostability of the desired metallated TMPyP derivatives under standardized and application-relevant experimental conditions. The provided protocols offer a starting point for such investigations.
References
- 1. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical and Experimental Analysis of Protoporphyrin IX Photodegradation Using Multi-Wavelength Light Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mn(iii) porphyrins as photosensitizers: structural, photophysical and anticancer studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level | Journal of Medical Science [jms.ump.edu.pl]
Safety Operating Guide
Proper Disposal of Pd(II)TMPyP Tetrachloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat all Pd(II)TMPyP Tetrachloride waste as hazardous. Collect in a designated, sealed, and clearly labeled container for disposal by a certified hazardous waste management service. Avoid environmental release.
This guide provides essential safety and logistical information for the proper disposal of Palladium(II) 5,10,15,20-tetrakis(1-methyl-4-pyridyl)porphyrin tetrachloride (this compound). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Essential Safety Precautions and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicity of soluble palladium compounds can be significant.[1] Always handle this compound within a chemical fume hood to minimize inhalation exposure.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (nitrile is a suitable option) are mandatory.[1]
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to protect from spills.
Quantitative Hazard Data
| Hazard Metric | Value (for soluble palladium compounds) | Source |
| Oral LD50 (mice) | 200 mg/kg | [1] |
| Intravenous LD50 (mice) | 5 mg/kg | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the immediate operational steps for the safe disposal of this compound waste.
1. Waste Collection:
- Designate a specific, leak-proof container for all this compound waste. This includes contaminated consumables such as pipette tips, gloves, and weighing paper.
- The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
- Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. Labeling:
- Immediately label the waste container with a hazardous waste tag.
- The label must clearly state "Hazardous Waste" and "this compound".
- Include the full chemical name: Palladium(II) 5,10,15,20-tetrakis(1-methyl-4-pyridyl)porphyrin tetrachloride.
- Indicate the primary hazards: Toxic.
- Note the date when the first waste was added to the container.
3. Storage:
- Store the sealed waste container in a designated and secure hazardous waste accumulation area.
- This area should be well-ventilated and away from general laboratory traffic.
- Ensure the storage area has secondary containment to control any potential leaks.
4. Final Disposal:
- Once the waste container is full or has reached the storage time limit set by your institution, arrange for its disposal.
- Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
- Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.
-
Carefully collect the contaminated absorbent material and any remaining solid into a designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS department immediately.
-
Prevent entry into the contaminated area.
-
Allow trained emergency personnel to manage the cleanup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
